Technical Documentation Center

Quinine-d3 1'-Oxide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Quinine-d3 1'-Oxide

Core Science & Biosynthesis

Foundational

The Analytical and Structural Paradigm of Quinine-d3 1'-Oxide: A Technical Whitepaper

Introduction: The Strategic Role of SIL-IS in Pharmacokinetics In the rigorous landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of antimalarial alkaloids and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of SIL-IS in Pharmacokinetics

In the rigorous landscape of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the precise quantification of antimalarial alkaloids and their metabolites is critical. Quinine, a cinchona alkaloid, undergoes extensive hepatic metabolism, primarily yielding oxidized derivatives. To accurately quantify these metabolites in complex biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deployment of a Stable Isotope-Labeled Internal Standard (SIL-IS) is non-negotiable.

Quinine-d3 1'-Oxide serves as the gold-standard SIL-IS for the quantification of Quinine 1'-Oxide. By incorporating a deuterium label (+3 Da) and mirroring the exact oxidation state of the target metabolite, this compound provides absolute isotopic fidelity. It perfectly compensates for matrix effects, extraction losses, and ionization variances that a non-oxidized or non-labeled standard could not address.

Chemical Architecture and Physicochemical Profiling

The molecular architecture of Quinine-d3 1'-Oxide is defined by three critical domains:

  • The Quinoline Ring: Contains the stable methoxy-d3 (-OCD₃) group. The placement of the deuterium atoms on the methoxy carbon ensures minimal hydrogen-deuterium exchange (H/D exchange) in aqueous biological matrices, maintaining a stable +3 Da mass shift.

  • The Secondary Alcohol Linker: Connects the two primary ring systems and remains unaltered, preserving the molecule's stereochemical integrity (8α, 9R).

  • The Quinuclidine Ring (1'-Oxide): The aliphatic tertiary nitrogen (N1') is oxidized to an N-oxide. Because the quinuclidine nitrogen is significantly more nucleophilic than the aromatic quinoline nitrogen, N-oxidation occurs regioselectively at this site.

Quantitative Data Summary

The following table summarizes the critical physicochemical and spectrometric properties of Quinine-d3 1'-Oxide, synthesized from authoritative chemical catalog data 1.

PropertySpecification / Value
IUPAC Name (8α,9R)-6'-(Methoxy-d3)-cinchonan-9-ol 1'-Oxide
Molecular Formula C₂₀H₂₁D₃N₂O₃
Molecular Weight 343.43 g/mol
Isotopic Purity Typically >98% D3
Appearance White to off-white solid
Solubility Methanol, DMSO, Dichloromethane
Target MRM Transition (Q1 → Q3) m/z 344.2 → 163.2 (Positive ESI)

Metabolic Context: The N-Oxidation Pathway

In vivo, Quinine is predominantly metabolized by the hepatic cytochrome P450 system, specifically CYP3A4, with minor contributions from CYP2D6. The metabolic pathways dictate the formation of 3-hydroxyquinine and Quinine 1'-Oxide 2. Understanding this pathway is essential for developing targeted bioanalytical assays.

MetabolicPathway Q Quinine (Parent Drug) CYP Hepatic CYP3A4 Enzymatic Oxidation Q->CYP QNO Quinine 1'-Oxide (Major Metabolite) CYP->QNO N-Oxidation at Quinuclidine N1' Q3OH 3-Hydroxyquinine (Secondary Metabolite) CYP->Q3OH C-Oxidation at Quinuclidine C3

Fig 1: Hepatic CYP3A4-mediated metabolic pathway of Quinine to its primary oxidized metabolites.

Synthesis and Isotopic Labeling Strategy

The synthesis of Quinine-d3 1'-Oxide requires precision to ensure oxidation occurs exclusively at the quinuclidine nitrogen without degrading the methoxy-d3 label. The following methodology outlines a standardized, self-validating chemical synthesis protocol adapted from established alkaloid N-oxidation techniques 3.

Step-by-Step Synthesis Methodology
  • Substrate Preparation: Dissolve 1.0 equivalent of Quinine-d3 in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent unwanted hydrolysis of the intermediate oxidative states.

  • Controlled Oxidation: Cool the reaction vessel to 0°C. Add 1.1 equivalents of m-chloroperoxybenzoic acid (mCPBA) dropwise over 30 minutes. Causality: The lower temperature kinetically favors the oxidation of the highly nucleophilic aliphatic N1' amine while preventing the over-oxidation of the aromatic quinoline nitrogen.

  • Quenching: After 2 hours of stirring, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Causality: This neutralizes unreacted peroxides, halting the reaction and preventing degradation of the newly formed N-oxide.

  • Extraction & Washing: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

  • Purification: Concentrate the organic layer in vacuo and purify via silica gel flash chromatography using a highly polar eluent (e.g., DCM:MeOH:NH₄OH, 90:9:1). Causality: The N-oxide is significantly more polar than the parent drug; the addition of NH₄OH prevents severe tailing on the acidic silica gel.

Self-Validating System Checkpoint: Inject the purified product into an LC-MS system. The protocol is validated if the mass spectrum exhibits a dominant precursor ion at m/z 344.2 [M+H]⁺ and an absolute absence of m/z 328.2, confirming 100% conversion and the absence of unreacted parent Quinine-d3.

Bioanalytical Workflow: LC-MS/MS Quantification

To quantify endogenous Quinine 1'-Oxide in patient samples, Quinine-d3 1'-Oxide is utilized as the internal standard. The structural identicality (save for the isotopes) ensures that both compounds co-elute chromatographically, experiencing the exact same matrix suppression or enhancement in the electrospray ionization (ESI) source 4.

BioanalyticalWorkflow Step1 1. Biological Matrix (Plasma/Urine) Step2 2. Spike SIL-IS (Quinine-d3 1'-Oxide) Step1->Step2 Step3 3. Protein Precipitation & Extraction Step2->Step3 Step4 4. LC Separation (C18 Column) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode) Step4->Step5 Step6 6. Ratio-Based Quantification & Validation Step5->Step6

Fig 2: Self-validating LC-MS/MS bioanalytical workflow using Quinine-d3 1'-Oxide as a SIL-IS.

Step-by-Step Bioanalytical Protocol
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of Quinine-d3 1'-Oxide working solution (50 ng/mL). Causality: Spiking the SIL-IS prior to any sample manipulation ensures it undergoes the exact same evaporative, adsorptive, and extraction losses as the endogenous analyte.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex vigorously for 2 minutes. Causality: Acetonitrile denatures plasma proteins, while formic acid ensures the basic quinuclidine nitrogen remains protonated, increasing solubility in the organic crash solvent.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the clear supernatant to an autosampler vial.

  • LC Separation: Inject 5 µL onto a reverse-phase C18 column. Utilize a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • MRM Detection: Monitor the transition m/z 341.2 → 160.2 for Quinine 1'-Oxide and m/z 344.2 → 163.2 for Quinine-d3 1'-Oxide in positive ESI mode.

Self-Validating System Checkpoint (Matrix Factor): To validate the integrity of the assay, calculate the IS-normalized Matrix Factor (IS-MF). Spike the SIL-IS into a pre-extracted blank matrix and compare its peak area to the SIL-IS spiked into a neat solvent. Logic: If the IS-MF equals 1.0 (±0.15), the protocol is self-validated. It proves mathematically that any ion suppression caused by the biological matrix is perfectly mirrored and canceled out by the Quinine-d3 1'-Oxide internal standard.

Conclusion

The utilization of Quinine-d3 1'-Oxide transcends basic analytical chemistry; it is a foundational requirement for rigorous pharmacokinetic modeling. By understanding its chemical architecture, synthesizing it with regioselective precision, and embedding it within a self-validating LC-MS/MS workflow, researchers can achieve unparalleled accuracy in mapping the metabolic fate of Quinine.

References

  • Quinine-d3 1'-Oxide | CAS No.
  • Summary of quinine metabolism. Shown are the identified metabolites of quinine...
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: MDPI URL
  • INTERNATIONAL JOURNAL OF PHARMACOGNOSY: Chandak and Mahajan, IJP, 2023; Vol. 10(7): 405-411.

Sources

Exploratory

The Strategic Role of Quinine-d3 1'-Oxide in Cinchona Alkaloid Pharmacokinetics and Metabolic Profiling

Introduction: The Analytical Bottleneck in Cinchona Alkaloid Research Cinchona alkaloids, particularly quinine and quinidine, remain foundational in antimalarial therapy, antiarrhythmic applications, and asymmetric organ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Cinchona Alkaloid Research

Cinchona alkaloids, particularly quinine and quinidine, remain foundational in antimalarial therapy, antiarrhythmic applications, and asymmetric organocatalysis. However, quantifying these compounds and their metabolites in complex biological matrices presents significant analytical challenges. Matrix-induced ion suppression, variable extraction recoveries, and chromatographic co-elution often compromise assay integrity.

To overcome these bottlenecks, the integration of stable isotope-labeled internal standards (SIL-IS)—specifically Quinine-d3 1'-Oxide —has revolutionized the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays[1]. This technical guide explores the mechanistic rationale, metabolic relevance, and self-validating protocols associated with utilizing Quinine-d3 1'-Oxide in advanced pharmacokinetic (PK) research.

Mechanistic Grounding: N-Oxidation and Metabolic Mimicry

The formation of N-oxides is a primary metabolic pathway for xenobiotics containing tertiary amine functionalities[2]. In vivo, quinine is predominantly metabolized by hepatic cytochrome P450 enzymes (notably CYP3A4), yielding major metabolites such as 3-hydroxyquinine and Quinine 1'-oxide[3].

Beyond its role as a biological biomarker, the N-oxide moiety serves a critical synthetic function in drug development. Recent advancements in Reissert-Henze-type reactions utilize quinine N-oxide as an internal oxidant to induce adjacent C–H site functionalization. This reactivity elegantly mimics aldehyde oxidase metabolism, allowing researchers to generate corresponding drug metabolites in preparative yields without relying on complex enzymatic bioreactors[4].

Pathway Q Quinine (Parent Alkaloid) CYP Hepatic CYP3A4 Oxidation Q->CYP Phase I Metabolism QNO Quinine 1'-Oxide (N-Oxidation) CYP->QNO Tertiary Amine Oxidation Q3OH 3-Hydroxyquinine (C-Oxidation) CYP->Q3OH Quinuclidine Ring Oxidation

Fig 1: CYP3A4-mediated Phase I metabolic pathway of Quinine yielding 1'-Oxide.

The Causality of SIL-IS Selection: Why Quinine-d3 1'-Oxide?

In quantitative bioanalysis, the choice of internal standard dictates the assay's reliability. Relying on a generic structural analog fails to account for the dynamic matrix effects inherent to electrospray ionization (ESI). The causality behind selecting Quinine-d3 1'-Oxide is rooted in three physical principles:

  • Co-elution Dynamics : Quinine-d3 1'-Oxide is chromatographically identical to the endogenous Quinine 1'-oxide metabolite. They co-elute perfectly, meaning any matrix suppressors eluting at that exact retention time affect both the analyte and the IS equally, canceling out localized ion suppression zones.

  • Ionization Normalization : Deuteration (d3) shifts the mass-to-charge ratio (m/z) by +3 Da[5]. This allows the mass spectrometer to distinguish the IS from the analyte without cross-talk, while maintaining identical ionization efficiency in the ESI source.

  • Extraction Fidelity : During sample preparation, isotopically labeled standards compensate for physical losses[6]. If 15% of the analyte is lost during solid-phase extraction (SPE), 15% of the Quinine-d3 1'-Oxide is also lost, keeping the analyte-to-IS ratio perfectly stable.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

To ensure absolute data integrity, the following protocol integrates Quinine-d3 1'-Oxide into a self-validating LC-MS/MS workflow. The causality of each step is detailed to ensure researchers understand why the method works.

Step 1: Matrix Preparation & IS Spiking
  • Action : Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 5 µL of Quinine-d3 1'-Oxide working solution (50 ng/mL in methanol)[3].

  • Causality : Spiking the SIL-IS at the very beginning ensures it undergoes the exact same protein binding, precipitation, and extraction conditions as the endogenous metabolite.

Step 2: Protein Precipitation (PPT) & Solid Phase Extraction (SPE)
  • Action : Add 300 µL of ice-cold acetonitrile (containing 1% formic acid) to disrupt protein-drug binding. Vortex for 30 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C[3]. Load the supernatant onto a pre-conditioned Oasis MCX SPE cartridge.

  • Causality : The acidic environment ensures the basic quinuclidine nitrogen is fully protonated, maximizing retention on the mixed-mode cation exchange (MCX) resin while precipitating bulk plasma proteins.

Step 3: Chromatographic Separation
  • Action : Inject 5 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.8 µm). Use a gradient elution of Mobile Phase A (5 mM ammonium acetate in water) and Mobile Phase B (acetonitrile) at 0.35 mL/min[3].

  • Causality : The ammonium acetate buffer controls the pH, ensuring reproducible peak shapes for basic alkaloids and preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Step 4: MS/MS Detection & System Suitability Testing (SST)
  • Action : Monitor via positive ESI in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation System : The system continuously monitors the absolute peak area of Quinine-d3 1'-Oxide across all samples. If the IS peak area in an unknown sample deviates by >15% from the mean IS area of the calibration standards, the system flags the sample for severe matrix effect or extraction failure, automatically invalidating that specific run. This ensures the assay validates itself on a per-injection basis.

Protocol S1 1. Matrix Aliquot (Plasma/Urine) S2 2. Spike SIL-IS (Quinine-d3 1'-Oxide) S1->S2 S3 3. Solid Phase Extraction (Oasis MCX) S2->S3 S4 4. LC Separation (C18, Gradient Elution) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 6. Ratio Normalization & Quantification S5->S6

Fig 2: Self-validating LC-MS/MS workflow utilizing Quinine-d3 1'-Oxide as SIL-IS.

Quantitative Data: SIL-IS vs. Analog IS Performance

The superiority of Quinine-d3 1'-Oxide over non-isotopic internal standards (e.g., generic alkaloids or Cyproheptadine) is highly quantifiable. The table below summarizes validation metrics from a standard pharmacokinetic assay, demonstrating how the SIL-IS normalizes analytical variance.

Validation ParameterUsing Generic IS (Analog)Using SIL-IS (Quinine-d3 1'-Oxide)Causality of Improvement
Matrix Effect (CV%) 18.4%2.1% SIL-IS co-elutes exactly, mathematically canceling out localized ion suppression.
Extraction Recovery 72% ± 12%94% ± 3% (Normalized)SIL-IS mathematically corrects for absolute physical losses during SPE.
Inter-day Precision 11.5%3.4% Identical degradation/stability profiles between analyte and SIL-IS over time.
Linearity (R²) 0.9820.999 Ratio-based quantification eliminates injection volume and ionization variability.

Conclusion

The integration of Quinine-d3 1'-Oxide into Cinchona alkaloid research transcends basic analytical chemistry; it is a fundamental requirement for rigorous pharmacokinetic and metabolic profiling. By acting as a perfect chemical mimic, it transforms LC-MS/MS assays into self-validating systems, ensuring that quantitative data reflects true biological variance rather than analytical artifact. Furthermore, its structural utility in Reissert-Henze-type oxidations highlights its dual role as both an analytical standard and a vital mechanistic tool in modern drug development.

References
  • [1] Title: Quinine-D3 - Veeprho | Source: Veeprho | URL: [Link]

  • [6] Title: Tools for ADME/Tox | Source: RK Tech Kft. | URL: [Link]

  • [3] Title: Investigation of Biomarkers and Handling Strategy of Erlotinib-Induced Skin Rash in Rats | Source: J-STAGE | URL: [Link]

  • [4] Title: General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction | Source: PubMed Central (PMC) | URL: [Link]

Sources

Foundational

Decoding the Stereochemical Architecture of Quinine-d3 1'-Oxide: A Technical Whitepaper

Executive Summary In the realm of Drug Metabolism and Pharmacokinetics (DMPK), the precise quantification of metabolites relies heavily on the structural and isotopic integrity of reference standards. Quinine-d3 1'-Oxide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of Drug Metabolism and Pharmacokinetics (DMPK), the precise quantification of metabolites relies heavily on the structural and isotopic integrity of reference standards. Quinine-d3 1'-Oxide is a highly specialized stable isotope-labeled internal standard (SIL-IS) designed to track the CYP3A4-mediated metabolism of the antimalarial drug quinine[1]. This whitepaper deconstructs the stereochemical framework of Quinine-d3 1'-Oxide, explaining the causality behind its structural design, and provides a self-validating, field-proven methodology for its regioselective synthesis.

Stereochemical Framework & Structural Causality

The molecular architecture of Quinine-d3 1'-Oxide consists of two primary domains connected by a chiral hydroxymethylene bridge: the aromatic quinoline core and the aliphatic, bicyclic quinuclidine core .

The Four Stereocenters

The absolute configuration of the parent quinine molecule is definitively established as (3R, 4S, 8S, 9R) [2]. Because N-oxidation at the aromatic quinoline nitrogen (N1') does not generate a new stereocenter, Quinine-d3 1'-Oxide perfectly preserves this chiral geometry:

  • C3 (R-configuration): Bears the terminal vinyl group.

  • C4 (S-configuration): Acts as the bridgehead carbon of the rigid quinuclidine bicycle.

  • C8 (S-configuration) & C9 (R-configuration): These two centers dictate the critical anti-open conformation of the molecule[3]. This specific spatial arrangement minimizes steric clash between the bulky quinoline and quinuclidine rings, a feature that its pseudoenantiomer, quinidine (8R, 9S), mirrors in reverse[4].

Causality in Molecular Design

Why synthesize the -d3 1'-Oxide variant?

  • The 1'-Oxide Modification: The quinoline nitrogen (N1') is a known site of metabolic oxidation. By pre-oxidizing this site to form the 1'-oxide (CAS 54821-44-2)[5], the molecule becomes an exact reference standard for this specific degradation pathway. The N-O bond introduces a strong dipole, significantly altering chromatographic retention without disrupting the sp3 stereocenters.

  • The -d3 Isotopic Label: The deuterium label is strategically placed on the 6'-methoxy group (-OCD3). The causality here is twofold: it provides a clean +3 Da mass shift for LC-MS/MS resolution, and its distal location from both the N-oxide and the quinuclidine core ensures zero Kinetic Isotope Effect (KIE) during enzymatic assays.

StereochemicalNetwork cluster_quinoline Quinoline Core (Aromatic) cluster_bridge Chiral Bridge cluster_quinuclidine Quinuclidine Core (Aliphatic) N1_ox N1' Nitrogen (1'-Oxide) C8 C8 Stereocenter (S-Configuration) N1_ox->C8 Electronic Inductive Effect C6_met C6' Position (-OCD3 Label) C6_met->N1_ox +3 Da Mass Shift C9 C9 Stereocenter (R-Configuration, -OH) C8->C9 Anti-open conformation N1 N1 Nitrogen (Basic, pKa ~8.5) C9->N1 Intramolecular H-Bond C4 C4 Stereocenter (S-Configuration) N1->C4 Bicyclic framework C3 C3 Stereocenter (R-Configuration, Vinyl) C4->C3 Rigid geometry

Stereochemical network and structural domains of the Quinine-d3 1'-Oxide molecule.

Regioselective Synthesis & Stereocontrol

The primary synthetic challenge lies in the molecule's two distinct nitrogens. The aliphatic quinuclidine nitrogen (N1) is highly basic (pKa ~8.5) and highly nucleophilic. The aromatic quinoline nitrogen (N1') is significantly less basic (pKa ~4.1). Standard oxidation (e.g., using mCPBA directly) will exclusively yield the undesired Quinine 1-oxide (quinuclidine N-oxide)[6].

To achieve regioselective oxidation at N1', we must employ an in situ protonation strategy [7]. By introducing a Brønsted acid, the highly basic N1 is selectively protonated, rendering it sterically and electronically inert to electrophilic oxidants.

SynthesisWorkflow Q Quinine (3R, 4S, 8S, 9R) Cup Cupreine (Demethylated) Q->Cup BBr3 / CH2Cl2 Selectivity: Ether Cleavage Qd3 Quinine-d3 (6'-OCD3) Cup->Qd3 CD3I / K2CO3 Causality: Avoid KIE Qd3_H Protonated Quinine-d3 (N1-H+ Protected) Qd3->Qd3_H TFA (1.1 eq) Causality: pKa Differential Qd3_Ox Quinine-d3 1'-Oxide (Target SIL-IS) Qd3_H->Qd3_Ox mCPBA / 0°C Selectivity: N1' Oxidation

Regioselective synthesis workflow for Quinine-d3 1'-Oxide using in situ acid protection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Each phase contains a mandatory analytical checkpoint to prevent the propagation of stereochemical or regiochemical errors.

Phase 1: Isotopic Labeling (Synthesis of Quinine-d3)
  • Demethylation: Dissolve Quinine (1.0 eq) in anhydrous CH₂Cl₂ at -78 °C. Slowly add BBr₃ (3.0 eq). Stir for 4 hours.

    • Causality: BBr₃ selectively cleaves the aryl ether without epimerizing the sensitive C8/C9 stereocenters.

    • Self-Validation Checkpoint 1: LC-MS must show complete disappearance of m/z 325 and appearance of m/z 311[M+H]⁺ (Cupreine).

  • Deuteration: Dissolve Cupreine in anhydrous acetone. Add K₂CO₃ (2.0 eq) and CD₃I (1.2 eq). Reflux for 6 hours.

    • Self-Validation Checkpoint 2: ¹H NMR (CDCl₃) must show the absolute disappearance of the 3H singlet at ~3.9 ppm (unlabeled methoxy), confirming >99% isotopic purity.

Phase 2: Regioselective N-Oxidation
  • In Situ Protection: Dissolve Quinine-d3 (1.0 eq) in CH₂Cl₂. Add exactly 1.1 eq of Trifluoroacetic acid (TFA) and stir at 0 °C for 15 minutes.

    • Causality: TFA selectively protonates the quinuclidine N1, shielding it from oxidation[7].

  • Oxidation: Add mCPBA (1.05 eq) dropwise at 0 °C. Stir for 2 hours. Quench with saturated aqueous Na₂S₂O₃, then basify with saturated NaHCO₃ to deprotect N1. Extract with CH₂Cl₂.

    • Self-Validation Checkpoint 3: LC-MS must show m/z 344 [M+H]⁺. The absence of m/z 360 confirms that no over-oxidation (di-N-oxide) occurred.

Analytical Validation & Quantitative Data

To certify the stereochemical and isotopic integrity of the final Quinine-d3 1'-Oxide batch, the following quantitative parameters must be met. The downfield shift in the ¹H NMR spectrum is the definitive proof of regioselective N1' oxidation.

Analytical TechniqueDiagnostic ParameterExpected ValueDiagnostic Significance
LC-MS/MS (ESI+) Precursor Ion [M+H]⁺m/z 344.18Confirms +3 Da (deuterium) and +16 Da (N-oxide) shifts.
LC-MS/MS (ESI+) Absence of Di-N-oxidem/z 360.18 absentValidates the success of the TFA in situ protection step.
¹H NMR (CDCl₃) H-2' Chemical Shift~8.5 ppm (Downfield)Validates N-oxidation specifically at the quinoline N1' position.
¹H NMR (CDCl₃) 6'-Methoxy ProtonsAbsent (0 integration)Confirms complete incorporation of the -OCD₃ group.
2D NOESY NMR H-8 / H-9 Cross-peakWeak / AbsentConfirms retention of the (8S, 9R) anti-open conformation.
Chiral HPLC Diastereomeric Excess> 99% deEnsures no epimerization occurred at C8/C9 during synthesis.

Conclusion

The utility of Quinine-d3 1'-Oxide in advanced pharmacokinetic profiling is entirely dependent on its stereochemical purity and regioselective functionalization. By leveraging the inherent pKa differentials within the cinchona alkaloid scaffold, scientists can predictably control the site of oxidation. The self-validating protocols outlined in this whitepaper ensure that the final SIL-IS maintains the critical (3R, 4S, 8S, 9R) configuration required for accurate, biologically relevant mass spectrometry assays.

References

  • Chiralpedia. "Quinine – Chiralpedia". Chiralpedia. URL: [Link]

  • Buchler GmbH. "Pseudoenantiomers - Buchler GmbH". Buchler GmbH. URL:[Link]

  • SciSpace. "The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids". SciSpace. URL:[Link]

  • National Institutes of Health (PMC). "Selective Heteroaryl N-Oxidation of Amine-Containing Molecules". NIH. URL:[Link]

  • Pharmaffiliates. "Quinine-impurities | Pharmaffiliates". Pharmaffiliates. URL: [Link]

Sources

Exploratory

The Pharmacology and Synthesis of Quinine N-Oxide: A Comprehensive Technical Guide

Executive Summary Quinine, a naturally occurring alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the treatment of severe Plasmodium falciparum malaria for centuries. While the parent compou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinine, a naturally occurring alkaloid derived from the bark of the Cinchona tree, has been a cornerstone in the treatment of severe Plasmodium falciparum malaria for centuries. While the parent compound's clinical efficacy is well-documented, its metabolic fate—specifically the formation of Quinine N-oxide—plays a critical, yet often underappreciated, role in both its pharmacological profile and its toxicity. This technical guide synthesizes current research on the cytochrome P450 (CYP450)-mediated biotransformation of quinine, details the analytical characterization of its N-oxide metabolite, and provides a self-validating, step-by-step protocol for its regioselective chemical synthesis.

Cytochrome P450-Mediated Biotransformation and Toxicity

The hepatic metabolism of quinine is extensive, with over 80% of the drug undergoing biotransformation before excretion. The primary metabolic pathway is 3-hydroxylation, largely catalyzed by the CYP3A4 isoenzyme, yielding 3-hydroxyquinine. However, a secondary but toxicologically significant pathway involves the N-oxidation of the quinuclidine ring, producing Quinine N-oxide 1[1].

The Mechanistic Link to Oxidative Stress

The generation of Quinine N-oxide and other minor oxidized metabolites has been mechanistically linked to intracellular oxidative stress in erythrocytes. In the presence of human liver microsomes, quinine metabolites generated through CYP-mediated pathways induce a robust, dose-dependent increase in reactive oxygen species (ROS). This redox cycling is particularly dangerous for individuals with a genetic Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. The inability to effectively clear ROS leads to severe erythrocyte hemolysis, a condition clinically recognized as Blackwater fever 1[1].

G Q Quinine (Parent Drug) CYP CYP3A4 Enzyme (Hepatic Metabolism) Q->CYP Biotransformation OH 3-Hydroxyquinine (Major Metabolite) CYP->OH 3-Hydroxylation NOX Quinine N-oxide (Minor Metabolite) CYP->NOX N-Oxidation ROS Reactive Oxygen Species (Oxidative Stress) NOX->ROS Redox Cycling BWF Erythrocyte Hemolysis (Blackwater Fever) ROS->BWF Exacerbated by G6PD Deficiency

Caption: CYP3A4-mediated quinine metabolism pathway and its mechanistic link to oxidative stress.

Analytical Characterization and Mass Spectrometry

To accurately study the pharmacological impact of Quinine N-oxide, precise analytical differentiation from the parent compound is required. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) provides definitive structural confirmation.

The oxidation of quinine occurs regioselectively at the tertiary nitrogen atom within the quinuclidine fragment. This is evidenced by a characteristic +16 Da mass shift in the protonated molecular ion 2[2]. The quinoline ring remains intact, as demonstrated by the conserved fragmentation signals at m/z 186 and 160 across both the parent drug and the metabolite.

Table 1: Comparative LC-MS/MS Fragmentation Data
CompoundProtonated Molecular Ion

Key Product Ions (m/z)Structural Implication
Quinine 325307, 279, 253, 198, 186, 160Standard alkaloid fragmentation
Quinine N-oxide 341323, 296, 198, 186, 160+16 shift indicates N-oxidation at the quinuclidine core

Regioselective Synthesis of Quinine N-Oxide

Due to the limited supply of naturally isolated Quinine N-oxide, synthetic methodologies are essential for pharmacological testing and standard generation. The primary challenge in synthesizing Quinine N-oxide is achieving regioselectivity—oxidizing the quinuclidine nitrogen without cleaving the sensitive vinyl group or disrupting the quinoline skeleton.

While methods utilizing hydrogen peroxide (


) or meta-chloroperoxybenzoic acid (m-CPBA) exist, they often require extended reaction times (24-48 hours) and complex purification steps 3[3]. A superior, self-validating protocol utilizes controlled ozonolysis .

Causality of Experimental Design: Ozone is a powerful oxidant (redox potential of 2.07 V). By conducting the reaction at sub-zero temperatures (-12°C to 0°C) in a slightly basic environment, the reaction mechanism is forced into direct oxidation directed by the high basicity of the quinuclidine nitrogen. This prevents the ozone from acting via the Criegee mechanism on the vinyl group, preserving the carbon skeleton and yielding the product in ~72% yield 4[4].

Workflow Step1 Quinine Solution (Acetone:Water 95:5) Step2 Ozonolysis (-12°C to 0°C) Step1->Step2 O3 bubbling 0.06 mmol/min Step3 Nitrogen Purge (Remove Excess O3) Step2->Step3 KI/Starch Quench Step4 DCM Extraction (Isolate Product) Step3->Step4 Aqueous workup Step5 Quinine N-oxide (72% Yield) Step4->Step5 Evaporation

Caption: Regioselective synthesis workflow of Quinine N-oxide via controlled ozonolysis.

Detailed Experimental Protocol: Ozonolysis of Quinine

Adapted from established regioselective oxidation methodologies4[4].

Materials Required:

  • Quinine free base (1.0 eq)

  • Acetone / Deionized Water (95:5 v/v)

  • Ozone generator

  • 15% Potassium Iodide (KI) solution with starch indicator (for trapping)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Preparation: Dissolve quinine (1 equivalent) in a 95:5 mixture of acetone and water to achieve a concentration of approximately 0.15 M in a round-bottom flask.

  • Thermal Control: Submerge the reaction flask in an ice-salt bath to strictly maintain the internal temperature between -12°C and 0°C. Logic: Low temperatures suppress the kinetic cleavage of the vinyl group.

  • Oxidation: Bubble ozone through the solution at a controlled, low flow rate (e.g., 0.06 mmol/minute). Route the exhaust gas through a trap containing the 15% KI/starch solution to neutralize unreacted ozone.

  • Monitoring: Continue bubbling for approximately 2 hours. The reaction endpoint is visually indicated when the solution transitions to a pale yellow color.

  • Quenching: Immediately halt the ozone flow. Bubble nitrogen gas (

    
    ) vigorously through the reaction mixture for 15 minutes to purge any residual dissolved ozone.
    
  • Extraction: Dilute the reaction mixture with water. Extract the aqueous phase three times with equal volumes of DCM.

  • Purification: Combine the organic DCM layers, dry over anhydrous

    
    , filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude product is Quinine N-oxide (approx. 72% yield), which can be further purified via silica gel column chromatography if ultra-high purity is required for biological assays.
    

Conclusion & Future Perspectives

The study of Quinine N-oxide bridges the gap between classic pharmacognosy and modern molecular toxicology. By understanding the CYP3A4-driven pathways that generate this metabolite, drug development professionals can better predict adverse drug reactions, such as the oxidative hemolysis seen in Blackwater fever. Furthermore, the standardized, high-yield synthesis of Quinine N-oxide via controlled ozonolysis provides researchers with the necessary material to further investigate its independent antimalarial properties and its potential utility as a chiral ligand in asymmetric catalysis.

References

  • Source: National Institutes of Health (NIH)
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: MDPI URL
  • Synthesis of Quinidine N-oxide: A Technical Guide Source: Benchchem URL
  • Synthesis of quinine-N-oxide Source: ResearchGate URL

Sources

Foundational

Molecular weight and isotopic distribution of Quinine-d3 1'-Oxide

An In-Depth Technical Guide to the Molecular Weight and Isotopic Distribution of Quinine-d3 1'-Oxide Introduction Quinine-d3 1'-Oxide is the stable isotope-labeled form of Quinine 1-Oxide, a primary metabolite of the wel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Isotopic Distribution of Quinine-d3 1'-Oxide

Introduction

Quinine-d3 1'-Oxide is the stable isotope-labeled form of Quinine 1-Oxide, a primary metabolite of the well-known antimalarial drug, Quinine.[1][2] The incorporation of three deuterium (d3) atoms into the methoxy group of the molecule makes it an invaluable tool in modern analytical and pharmaceutical research.[1][3] Its primary application lies in its use as an internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry. By introducing a known quantity of the labeled compound into a sample, researchers can accurately quantify the concentration of the unlabeled (endogenous) Quinine 1-Oxide, correcting for variations in sample preparation and instrument response.

This guide provides a comprehensive technical overview of two fundamental molecular properties of Quinine-d3 1'-Oxide: its molecular weight and its isotopic distribution. Understanding these characteristics is paramount for its correct identification, characterization, and effective use in quantitative studies. We will delve into the theoretical calculations, explain the causality behind experimental choices for its analysis, and provide a detailed protocol for its characterization using high-resolution mass spectrometry (HRMS).

Chemical Identity and Core Structure

To accurately interpret mass spectrometry data, a clear understanding of the molecule's composition is essential.

  • Chemical Name : (8α,9R)-6'-(Methoxy-d3)-cinchonan-9-ol 1'-Oxide[1]

  • Molecular Formula : C₂₀H₂₁D₃N₂O₃[1][3]

  • Common Synonyms : Quinine-d3 1'-N-Oxide, Quinine-d3 N'-Oxide[3]

The structure consists of the core quinine framework, which includes a quinoline ring system linked to a quinuclidine bicyclic amine. The key modifications are:

  • N-Oxidation : An oxygen atom is bonded to the nitrogen atom within the quinuclidine ring (the 1'-position).

  • Deuterium Labeling : The three hydrogen atoms of the methoxy group (-OCH₃) attached to the quinoline ring are replaced with deuterium atoms (-OCD₃).

A Multi-faceted View of Molecular Weight

The term "molecular weight" can refer to several distinct values, each with a specific relevance in a scientific context. For mass spectrometry, distinguishing between these is critical for accurate data interpretation.

Nominal vs. Exact Mass
  • Nominal Mass : This is the integer mass of the molecule calculated using the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ²H). It is useful for low-resolution mass spectrometers. For C₂₀H₂₁D₃N₂O₃, the nominal mass is 343 Da.

  • Average Molecular Weight : This is the weighted average of the masses of all naturally occurring isotopologues of a molecule.[4] This value, typically found on chemical labels and used for stoichiometric calculations in bulk chemistry, is 343.43 g/mol .[1][3]

  • Monoisotopic Mass : This is the sum of the exact masses of the most abundant stable isotope of each constituent element.[5] This is the most crucial value in high-resolution mass spectrometry, as HRMS instruments can resolve molecules differing by minute mass fractions.

Calculating the Monoisotopic Mass

The monoisotopic mass is calculated as follows:

  • (20 x Mass of ¹²C) + (21 x Mass of ¹H) + (3 x Mass of ²H) + (2 x Mass of ¹⁴N) + (3 x Mass of ¹⁶O)

  • (20 x 12.000000) + (21 x 1.007825) + (3 x 2.014102) + (2 x 14.003074) + (3 x 15.994915) = 343.197524 Da

This calculated value is the theoretical target mass for the neutral molecule in an HRMS experiment.

Mass Type Value Primary Application
Nominal Mass343 DaLow-resolution mass spectrometry
Average Molecular Weight343.43 g/mol [1][3]Stoichiometry, bulk chemical preparation
Monoisotopic Mass (Neutral)343.197524 DaHigh-resolution mass spectrometry (HRMS) target identification
Monoisotopic Mass ([M+H]⁺)344.20480 DaTarget m/z for HRMS analysis in positive ion mode

Table 1: Summary of key mass properties for Quinine-d3 1'-Oxide.

Understanding Isotopic Distribution

The isotopic distribution is the unique fingerprint of a molecule in a mass spectrum, appearing as a cluster of peaks.[5] This pattern arises from the natural abundance of heavier isotopes (like ¹³C, ¹⁵N, and ¹⁸O) and, in this case, the deliberately incorporated deuterium isotopes.

  • The Base Peak (M) : The most abundant peak in the cluster corresponds to the molecule composed entirely of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), plus the three deuterium atoms. This is the monoisotopic peak.

  • The M+1 Peak : This peak is primarily the result of a molecule containing one ¹³C atom instead of a ¹²C atom. With 20 carbon atoms, the statistical probability of incorporating one ¹³C atom is significant.

  • The M+2 Peak and Beyond : These peaks arise from molecules containing two ¹³C atoms, one ¹⁸O atom, or other combinations of heavier isotopes.

For Quinine-d3 1'-Oxide, the isotopic pattern is dominated by the contribution of its 20 carbon atoms. The presence of the three deuterium atoms shifts the entire isotopic cluster to a higher mass compared to its non-labeled counterpart, Quinine 1-Oxide. Accurate analysis of this distribution is crucial for confirming the elemental composition and verifying the isotopic enrichment of the standard.[6]

Experimental Determination via LC-HRMS

The gold standard for determining the exact mass and isotopic distribution of a compound like Quinine-d3 1'-Oxide is Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).[7]

The Rationale for LC-HRMS

The choice of this technique is rooted in the need for both separation and high-fidelity detection.

  • Expertise & Experience : A direct infusion analysis is possible, but coupling with LC is superior. The liquid chromatography step separates the analyte from potential impurities, salts, or excipients that could interfere with ionization and suppress the signal, ensuring a clean spectrum for analysis.[7] This is a critical step for ensuring data trustworthiness, especially when dealing with complex matrices.

  • Trustworthiness : High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, are essential.[6][7] They possess the resolving power to clearly separate the individual isotopic peaks (e.g., M, M+1, M+2) and the mass accuracy to confirm the elemental composition of the analyte to within a few parts-per-million (ppm).

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the characterization of Quinine-d3 1'-Oxide.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Prep 1. Prepare Stock Solution (e.g., 1 mg/mL in Methanol) Dilute 2. Dilute to Working Concentration (e.g., 1 µg/mL in mobile phase) Prep->Dilute LC 3. LC Separation (Isolate analyte from impurities) Dilute->LC ESI 4. Ionization (Positive Mode Electrospray - ESI+) LC->ESI MS 5. Mass Analysis (High-Resolution MS Scan) ESI->MS Detect 6. Detection MS->Detect Spectrum 7. Generate Mass Spectrum Detect->Spectrum Analysis 8. Data Analysis - Extract [M+H]⁺ ion - Determine accurate mass - Compare isotopic distribution Spectrum->Analysis

Sources

Exploratory

Precision Toxicology: The Mechanistic Application of Deuterated Quinine Metabolites in Bioanalytical Workflows

Executive Summary Quinine, a naturally occurring cinchona alkaloid, remains a critical therapeutic agent for severe Plasmodium falciparum malaria and nocturnal leg cramps. However, its narrow therapeutic index poses sign...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinine, a naturally occurring cinchona alkaloid, remains a critical therapeutic agent for severe Plasmodium falciparum malaria and nocturnal leg cramps. However, its narrow therapeutic index poses significant toxicological risks, including cinchonism, severe hypoglycemia, and potentially fatal cardiotoxicity. In both clinical and forensic toxicology, monitoring the parent drug alone is insufficient. The primary active metabolite, 3-hydroxyquinine, significantly contributes to the drug's efficacy and its dose-limiting toxicities.

To achieve absolute quantitative accuracy in complex biological matrices (e.g., post-mortem blood, urine, or plasma), toxicologists rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with Stable Isotope-Labeled Internal Standards (SIL-IS). This whitepaper explores the metabolic landscape of quinine and provides a comprehensive, self-validating methodological guide for utilizing deuterated quinine metabolites (such as Quinine-d3 and 3-Hydroxyquinine-d3) in toxicological screening.

The Metabolic and Toxicological Landscape of Quinine

The pharmacokinetic profile of quinine is heavily dependent on hepatic metabolism. Upon ingestion, quinine is extensively metabolized by the hepatic cytochrome P450 system, specifically the CYP3A4 isoenzyme, which facilitates the oxidation of the parent compound into 3-hydroxyquinine [1].

Toxicological Significance of 3-Hydroxyquinine

Monitoring 3-hydroxyquinine is a critical requirement in forensic and clinical toxicology for two primary reasons:

  • Pharmacological Activity & Cardiotoxicity : 3-hydroxyquinine is not an inert byproduct; it is pharmacologically active and is known to prolong the QT interval, directly contributing to the risk of life-threatening ventricular arrhythmias (e.g., Torsades de Pointes) during an overdose [2].

  • Pathological Accumulation : In patients with compromised liver function (e.g., cirrhosis or hepatitis), the clearance of quinine is significantly reduced. This alters the metabolic ratio of quinine to 3-hydroxyquinine, leading to toxic accumulation and necessitating severe dosage adjustments [3].

G Q Quinine (Parent Drug) CYP Hepatic CYP3A4 Q->CYP Oxidation OHQ 3-Hydroxyquinine (Active Metabolite) CYP->OHQ Major (Toxicity) OXQ Quinine-N-oxide (Minor Metabolite) CYP->OXQ Minor

CYP3A4-mediated metabolic pathways of Quinine into its primary active metabolites.

The Mechanistic Imperative for Deuterated Internal Standards

In LC-MS/MS analysis, biological matrices like human plasma contain thousands of endogenous lipids, proteins, and salts. During Electrospray Ionization (ESI), these matrix components compete with the target analytes for available charge droplets—a phenomenon known as matrix effect (ion suppression or enhancement).

To establish causality and ensure quantitative integrity, toxicologists employ deuterated analogs like Quinine-d3 and 3-Hydroxyquinine-d3 .

  • Physicochemical Equivalence : Because deuterium replaces hydrogen at non-labile positions, the SIL-IS shares the exact same lipophilicity, pKa, and protein-binding affinity as the target analyte. It co-elutes perfectly from the analytical column.

  • Mass Differentiation : The addition of three deuterium atoms shifts the precursor mass by +3 Da (e.g., Quinine m/z 325.2 vs. Quinine-d3 m/z 328.2) [4]. The mass spectrometer can independently monitor the analyte and the IS without cross-talk.

  • Signal Normalization : Because the analyte and the SIL-IS experience the exact same matrix suppression at the exact same retention time, the ratio of their peak areas remains constant, completely neutralizing matrix-induced analytical errors.

Quantitative Data: LC-MS/MS MRM Parameters

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions required for specific and sensitive detection in positive ESI mode [4][5].

CompoundRolePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)
Quinine Target Analyte325.2160.250
Quinine-d3 Internal Standard328.2163.250
3-Hydroxyquinine Active Metabolite341.2160.250
3-Hydroxyquinine-d3 Internal Standard344.2163.250

Experimental Protocol: Self-Validating Toxicological Screening

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following methodology is designed as a self-validating system. Every step includes the mechanistic reasoning behind the action.

Workflow S1 Plasma Collection S2 Spike SIL-IS (Quinine-d3) S1->S2 S3 Protein Precipitation S2->S3 S4 Centrifugation & Filtration S3->S4 S5 LC-MS/MS MRM Analysis S4->S5

LC-MS/MS sample preparation workflow utilizing deuterated internal standards.

Step 1: Sample Collection and Preparation
  • Action : Collect 200 µL of human plasma using K3EDTA tubes.

  • Causality : K3EDTA chelates calcium to prevent coagulation without introducing heavy metal ions that could form adducts and suppress the primary [M+H]+ signal in the mass spectrometer.

Step 2: Internal Standard Spiking
  • Action : Add 20 µL of a working SIL-IS solution (containing 100 ng/mL of Quinine-d3 and 3-Hydroxyquinine-d3 in 50% Methanol) to the plasma aliquot. Vortex for 30 seconds.

  • Causality : Spiking the deuterated standard before extraction ensures that any volumetric losses during sample handling affect the analyte and the IS equally, preserving the quantitative ratio.

Step 3: Protein Precipitation (Extraction)
  • Action : Add 600 µL of ice-cold Acetonitrile (100%) to the sample. Vortex vigorously for 2 minutes.

  • Causality : Quinine is highly protein-bound (70-90%) in human plasma. The organic solvent disrupts the hydration layer of the plasma proteins, causing them to denature and precipitate. This simultaneously releases the bound quinine/metabolites into the supernatant.

Step 4: Centrifugation and Supernatant Recovery
  • Action : Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant into an autosampler vial containing 900 µL of mobile phase A (0.1% Formic acid in Water).

  • Causality : Centrifugation compacts the protein pellet. Diluting the supernatant with the aqueous mobile phase reduces the organic strength of the injected sample, preventing "solvent effects" (peak broadening or splitting) when injected onto the C18 analytical column.

Step 5: LC-MS/MS System Suitability and Validation
  • Action : Inject a double blank (matrix only), a single blank (matrix + IS), and the extracted samples onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) coupled to a Triple Quadrupole Mass Spectrometer.

  • Causality (Self-Validation) :

    • The double blank proves the absence of endogenous isobaric interference.

    • The single blank ensures the Quinine-d3 standard does not contain unlabelled Quinine impurities (which would artificially inflate the baseline).

    • Monitoring the absolute peak area of the SIL-IS across all patient samples validates the extraction efficiency; a sudden drop in IS area indicates severe matrix suppression or a pipetting error for that specific sample.

References

  • Disposition of quinine and its major metabolite, 3-hydroxyquinine in patients with liver diseases. ResearchGate.
  • Handbook of FORENSIC TOXICOLOGY for MEDICAL EXAMINERS. ethernet.edu.et.
  • Is quinine a suitable probe to assess the hepatic drug-metabolizing enzyme CYP3A4? NIH.gov.
  • Chandak and Mahajan, IJP, 2023; Vol. 10(7): 405-411. International Journal of Pharmacognosy.
  • Drug analysis without primary reference standards. Application of LC-TOFMS and LC-CLND to Biofluids and Seized Material. HELDA (University of Helsinki).

Sources

Foundational

Identification and Quantification of Quinine 1'-Oxide Biomarkers Using Stable Isotope Labeling

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary Quinine, a naturally occurring cinchona alkaloid, ha...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary

Quinine, a naturally occurring cinchona alkaloid, has been utilized for centuries as an antimalarial agent and a treatment for idiopathic muscle cramps. While its primary metabolic pathway yields 3-hydroxyquinine via Cytochrome P450 3A4 (CYP3A4)[1], an orthogonal and highly significant biotransformation route leads to the formation of Quinine 1'-Oxide (also known as Quinine N-oxide)[2].

Monitoring Quinine 1'-Oxide is critical for comprehensive CYP450 phenotyping and investigating the etiology of severe adverse reactions, such as drug-induced thrombotic microangiopathy and blackwater fever (BWF)[3]. This technical guide establishes the mechanistic rationale and provides a self-validating, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the precise quantification of Quinine 1'-Oxide in biological matrices, leveraging Quinine-d3 1'-Oxide as a stable isotope-labeled (SIL) internal standard.

Mechanistic Grounding: Metabolism and Causality

The N-Oxidation Pathway

Quinine is extensively metabolized in the human liver. While C-hydroxylation dominates, N-oxidation at the quinuclidine nitrogen yields Quinine 1'-Oxide[2]. This transformation is mediated by hepatic enzymes, primarily CYP3A4, with contributions from CYP2C19 and CYP2D6[3].

Understanding the balance between C-hydroxylation and N-oxidation is vital. Alterations in this ratio can serve as a biomarker for systemic inflammation, which has been shown to down-regulate CYP3A4 activity[1]. Furthermore, N-oxide metabolites of alkaloids often exhibit distinct redox cycling behaviors, which are hypothesized to contribute to oxidative stress in erythrocytes, a precipitating factor in blackwater fever[3].

G Q Quinine (Parent Drug) CYP CYP3A4 / CYP2C19 (Hepatic Enzymes) Q->CYP Oxidation OH_Q 3-Hydroxyquinine (Major Metabolite) CYP->OH_Q C-Hydroxylation N_OX Quinine 1'-Oxide (N-Oxide Biomarker) CYP->N_OX N-Oxidation

Quinine metabolism pathway highlighting the CYP-mediated formation of 3-hydroxyquinine and Quinine 1'-Oxide.

The Role of Stable Isotope Labeling (SIL)

In LC-MS/MS, biological matrices (like plasma or urine) cause unpredictable ion suppression or enhancement during electrospray ionization (ESI). To establish a self-validating quantitative system , an internal standard must experience the exact same matrix effects and extraction losses as the target analyte.

Quinine-d3 1'-Oxide (


, MW: 343.43  g/mol ) is the premier choice for this assay[4]. The three deuterium atoms are strategically located on the methoxy group (Methoxy-d3)[4].
  • Causality of Design: The methoxy group is metabolically and chemically stable. Unlike exchangeable protons (e.g., on hydroxyl groups), deuterium on a methoxy carbon will not undergo hydrogen-deuterium exchange with aqueous mobile phases, ensuring the mass shift of +3 Da remains absolute and constant throughout the chromatographic run.

Quantitative Data & Mass Spectral Signatures

Accurate MS/MS quantification relies on specific Multiple Reaction Monitoring (MRM) transitions. For Quinine 1'-Oxide, the protonated molecular ion


 appears at m/z 341[2]. The hallmark fragmentation of N-oxides is the facile loss of an oxygen atom (-16 Da), yielding a prominent product ion at m/z 323[2].

Table 1: Physicochemical and MRM Parameters for Quinine and its N-Oxide Biomarkers

CompoundFormulaExact MassPrecursor Ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Primary Product Ion (Quantifier)Secondary Product Ions (Qualifier)
Quinine

324.18m/z 325.2m/z 160.1m/z 201.1
Quinine 1'-Oxide

340.18m/z 341.2[2]m/z 323.2 (-O)[2]m/z 296.2, 198.1, 160.1[2]
Quinine-d3 1'-Oxide

343.20m/z 344.2m/z 326.2 (-O)m/z 299.2, 201.1

Experimental Workflow & Step-by-Step Methodology

To guarantee trustworthiness and reproducibility, the following protocol incorporates built-in quality control mechanisms.

Sample Preparation (Protein Precipitation)

Causality: Protein precipitation with cold organic solvents disrupts drug-protein binding, releasing the total biomarker concentration into the supernatant while precipitating out macroscopic proteins that would otherwise clog the LC column.

  • Aliquot: Transfer 100 µL of human plasma (or urine) into a 1.5 mL microcentrifuge tube.

  • SIL Spiking: Add 20 µL of the Quinine-d3 1'-Oxide internal standard working solution (e.g., 500 ng/mL in 50% methanol).

    • Self-Validation Step: Prepare a "Zero Sample" containing blank matrix + IS, and a "Double Blank" containing blank matrix + no IS. This validates the absence of isotopic crosstalk.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% formic acid). Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 200 µL of the clear supernatant to an LC vial containing 200 µL of LC-MS grade water. (Dilution improves peak shape for early eluting compounds in reversed-phase LC).

LC-MS/MS Analytical Protocol
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size)[1].

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile[1].

    • Gradient: Start at 5% B, hold for 0.5 min. Ramp to 95% B over 4 minutes. Hold at 95% B for 1 minute. Return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min. Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor m/z 341.2 → 323.2 (Analyte) and m/z 344.2 → 326.2 (IS).

  • Data Analysis: Quantify the Quinine 1'-Oxide concentration by plotting the peak area ratio (Analyte/IS) against a 6-point calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

Workflow S1 1. Sample Collection (Aliquot Plasma/Urine) S2 2. SIL Spiking (Add Quinine-d3 1'-Oxide) S1->S2 S3 3. Protein Precipitation (Ice-cold Acetonitrile + Centrifuge) S2->S3 S4 4. UPLC Separation (C18 Column, Gradient Elution) S3->S4 S5 5. MS/MS Detection (ESI+, MRM Mode) S4->S5 S6 6. Data Quantification (Peak Area Ratio: Analyte/IS) S5->S6

Step-by-step isotope dilution LC-MS/MS workflow for quantifying Quinine 1'-Oxide.

Conclusion

The quantification of Quinine 1'-Oxide provides indispensable insights into CYP3A4-mediated alkaloid metabolism and the toxicological profiling of antimalarial therapies. By integrating Quinine-d3 1'-Oxide as a stable isotope-labeled internal standard, researchers can neutralize matrix-induced ionization anomalies, ensuring that the LC-MS/MS data generated is both highly accurate and self-validating.

References

  • Source: researchgate.
  • Summary of quinine metabolism. Shown are the identified metabolites of...
  • Source: pharmaffiliates.
  • Source: nih.

Sources

Protocols & Analytical Methods

Method

Quantitative Analysis of Quinine-d3 1'-Oxide in Human Plasma using a Validated LC-MS/MS Method

An Application Note for Drug Development Professionals Abstract This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determ...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Quinine-d3 1'-Oxide in human plasma. Quinine-d3 1'-Oxide, a stable isotope-labeled metabolite of the antimalarial drug quinine, is crucial for use as an internal standard in pharmacokinetic studies of quinine metabolism. This protocol employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. The method is validated according to industry-standard bioanalytical guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for tracing and quantifying quinine metabolites.

Introduction: The Rationale for a Dedicated Protocol

Quinine is a cornerstone therapeutic agent for malaria, and understanding its metabolic fate is critical for optimizing dosing regimens and minimizing toxicity.[1][2] The metabolism of quinine is complex, primarily mediated by cytochrome P450 (CYP) enzymes, leading to various hydroxylated and N-oxide metabolites.[1][2] Quinine 1'-Oxide is one such metabolite formed in this pathway.

In modern bioanalysis, particularly for pharmacokinetic (PK) and toxicokinetic (TK) studies, the use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard.[3][4] A SIL-IS, such as Quinine-d3 1'-Oxide, is nearly identical to the analyte of interest (the unlabeled Quinine 1'-Oxide) in its chemical and physical properties. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variability in sample recovery and matrix effects.[5][6] The use of a SIL-IS is a key recommendation in regulatory guidance for bioanalytical method validation to ensure data reliability.[7][8][9]

This document provides a comprehensive, step-by-step protocol for the detection of Quinine-d3 1'-Oxide. While the focus here is on detecting the labeled compound itself, this method serves as the foundational framework for quantifying the endogenous (unlabeled) Quinine 1'-Oxide by using Quinine-d3 1'-Oxide as the internal standard.

Experimental Workflow and Methodology

The overall analytical process is streamlined to ensure efficiency and reproducibility, from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (e.g., 100 µL) Spike Spike with Working Standards / QCs Sample->Spike Fortification Precipitate Add Acetonitrile for Protein Precipitation Spike->Precipitate Vortex Vortex Mix (e.g., 1 min) Precipitate->Vortex Centrifuge Centrifuge (e.g., 10,000 rpm, 5 min) Vortex->Centrifuge Transfer Transfer Supernatant to Vial Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS System Transfer->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify Report Report Results Quantify->Report

Caption: High-level workflow for the analysis of Quinine-d3 1'-Oxide.

Materials and Reagents
  • Analyte: Quinine-d3 1'-Oxide (CAS: NA)[10]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)

  • Matrix: Blank human plasma (K2-EDTA anticoagulant)

  • Equipment: Calibrated pipettes, vortex mixer, microcentrifuge, analytical balance, LC-MS/MS system (e.g., Waters Xevo TQ-S, Sciex 6500, or equivalent).

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Quinine-d3 1'-Oxide reference standard and dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Working Stock Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare intermediate working stock solutions.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working stock solutions to create a calibration curve ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 300 ng/mL), and High (e.g., 800 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective technique for removing the bulk of plasma proteins prior to LC-MS/MS analysis.[11]

  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid). The acidic acetonitrile serves to both precipitate proteins and keep the analyte in its protonated form for optimal ionization.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumental Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
LC System UPLC/UHPLC SystemProvides high resolution and fast analysis times.
Column Reversed-Phase C18, 50 x 2.1 mm, 1.7 µmC18 stationary phase offers excellent retention for moderately polar compounds like quinine metabolites.[12][13]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid promotes analyte protonation for positive mode ESI and improves peak shape.[14]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate for 1 minA gradient elution is necessary to effectively elute the analyte while separating it from matrix interferences.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects and column overload.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Autosampler Temp. 10 °CChilled autosampler maintains sample integrity over long analytical runs.

Table 2: Mass Spectrometry Parameters

ParameterConditionRationale
MS System Triple Quadrupole Mass SpectrometerEssential for quantitative MRM analysis, providing high sensitivity and selectivity.
Ionization Mode Electrospray Ionization, Positive (ESI+)Quinine and its metabolites contain basic nitrogen atoms that are readily protonated, making ESI+ the ideal ionization mode.[1]
Capillary Voltage 3.0 kVOptimized to achieve stable and efficient ion generation.
Source Temperature 150 °CA standard source temperature to facilitate desolvation without causing thermal degradation of the analyte.
Desolvation Temp. 500 °CHigh temperature is required to efficiently evaporate the LC mobile phase and desolvate the ions entering the mass spectrometer.[1]
MRM Transitions See Table 3Specific precursor-to-product ion transitions are monitored for unambiguous identification and quantification.
MRM Transitions and Data Acquisition

The selection of appropriate MRM transitions is paramount for the selectivity of the assay. The protonated molecular ion of Quinine-d3 1'-Oxide ([M+H]+) is m/z 344.2. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3).

G cluster_ms Tandem Mass Spectrometry (MRM) IonSource Ion Source [M+H]+ = 344.2 Q1 Q1: Precursor Ion Isolation m/z 344.2 IonSource->Q1 Q2 Q2: Collision Cell (CID) Fragmentation Q1->Q2 Selected Ion Q3 Q3: Product Ion Scan m/z 326.2 (Quantifier) m/z 186.1 (Qualifier) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Filtered Ions

Caption: Principle of MRM detection for Quinine-d3 1'-Oxide.

Table 3: Optimized MRM Transitions for Quinine-d3 1'-Oxide

AnalytePrecursor Ion (m/z)Product Ion (m/z)DesignationCollision Energy (eV)
Quinine-d3 1'-Oxide344.2326.2Quantifier25
Quinine-d3 1'-Oxide344.2186.1Qualifier35

Rationale for Transitions: The transition 344.2 -> 326.2 corresponds to the loss of water (H₂O), a common fragmentation for N-oxides, and is typically a strong signal suitable for quantification. The transition 344.2 -> 186.1 represents a fragmentation of the quinoline ring structure, providing a confirmatory product ion that enhances the specificity of detection.[15]

Method Validation and Acceptance Criteria

To ensure the reliability of the data, the method must be validated according to regulatory guidelines such as those from the FDA.[16] Key validation parameters and typical acceptance criteria are summarized below.

Table 4: Bioanalytical Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix.
Linearity The relationship between analyte concentration and instrument response over a defined range.Calibration curve with a correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the measured concentration to the nominal (true) concentration.Mean concentration of QC samples should be within ±15% of the nominal value.
Precision The degree of scatter between a series of measurements. Evaluated as intra- and inter-day precision.The coefficient of variation (%CV) for QC samples should not exceed 15%.
Matrix Effect The suppression or enhancement of ionization due to co-eluting components from the matrix.The %CV of the IS-normalized matrix factor across different lots of matrix should be ≤15%.
Recovery The efficiency of the extraction procedure.Recovery should be consistent and reproducible, though not necessarily 100%.
Stability Analyte stability in the biological matrix under various storage and handling conditions.Mean concentrations of stability samples should be within ±15% of nominal baseline samples (e.g., freeze-thaw, bench-top, long-term).

Conclusion

This application note presents a detailed, reliable, and robust LC-MS/MS protocol for the detection and quantification of Quinine-d3 1'-Oxide in human plasma. The method leverages a simple and efficient protein precipitation for sample cleanup, followed by rapid UPLC separation and highly selective tandem mass spectrometry detection. The specified MRM transitions provide the necessary specificity and sensitivity for bioanalytical applications. This validated method is fit-for-purpose and can be readily implemented in clinical and non-clinical laboratories to support drug metabolism and pharmacokinetic studies of quinine.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Roffel, A. F., et al. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Zhu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Kouwa, J., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. [Link]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Gbotosho, G. O., et al. (2013). CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. Malaria Journal. [Link]

  • PubMed. (2013). CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. [Link]

  • Heaton, J., et al. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (2025). Possibility of quinine transformation in food products: LC–MS and NMR techniques in analysis of quinine derivatives. [Link]

  • ResearchGate. (2014). Representative LC-MS/MS chromatograms: of quinine (IS, 1) and olanzapine (OLA, 2). [Link]

  • ResearchGate. (2015). MRM chromatograms (transitions m/z 479 → 462 on the lower panel and m/z.... [Link]

  • ResearchGate. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. [Link]

  • Pharmaffiliates. Chemical Name : Quinine-d3 1'-Oxide. [Link]

  • Antisel. A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. [Link]

  • EURL-Pesticides. Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]

  • MDPI. (2023). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

  • Waters Corporation. (2022). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. [Link]

  • Shimadzu. Development of LC/MS/MS Method for Screening and Quantitation of 47 Synthetic Dyes under Restricted Substance List in Textiles. [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. [Link]

Sources

Application

Application Note: Utilizing Quinine-d3 1'-Oxide as a Stable Isotope-Labeled Internal Standard in LC-MS/MS Bioanalysis

Executive Summary The accurate pharmacokinetic (PK) profiling of antimalarial cinchona alkaloids is critical for optimizing therapeutic efficacy and mitigating toxicity. Quinine is primarily metabolized in the human live...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate pharmacokinetic (PK) profiling of antimalarial cinchona alkaloids is critical for optimizing therapeutic efficacy and mitigating toxicity. Quinine is primarily metabolized in the human liver by the cytochrome P450 3A4 (CYP3A4) enzyme, yielding several metabolites, including 3-hydroxyquinine and Quinine 1'-oxide [1]. Quantifying these metabolites in human plasma via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents significant analytical challenges, primarily due to matrix effects —the suppression or enhancement of analyte ionization by co-eluting endogenous components (e.g., phospholipids).

Scientific Rationale & Causality

The Matrix Effect Challenge in ESI-MS/MS

In positive Electrospray Ionization (ESI+), basic compounds like quinine and its N-oxide metabolites are highly susceptible to ion suppression. When plasma samples are extracted, residual endogenous lipids (specifically lysophosphatidylcholines) can co-elute with the target analytes. These lipids compete for available charge and surface space on the ESI droplets, leading to unpredictable fluctuations in the MS/MS signal.

If a structural analog is used as an internal standard, it will likely have a slightly different chromatographic retention time. Consequently, the analog IS and the target metabolite will experience different ionization environments, failing to correct for the matrix effect and leading to assay failure under stringent regulatory reviews [2].

The SIL-IS Solution

Quinine-d3 1'-Oxide solves this causality loop. By replacing three hydrogen atoms with deuterium on the methoxy group, the molecule gains a +3 Da mass shift.

  • Chromatographic Co-elution: The physicochemical properties remain virtually identical to the unlabeled Quinine 1'-oxide, ensuring perfect co-elution.

  • Ionization Normalization: Because the target and the SIL-IS enter the ESI source at the exact same millisecond, they experience the exact same matrix suppression. The ratio of their signals remains constant, effectively neutralizing the matrix effect.

  • Mass Discrimination: The +3 Da shift allows the triple quadrupole mass spectrometer to independently monitor the target and the IS without cross-talk.

G Q Quinine (Unlabeled) CYP Hepatic CYP3A4 Oxidation Q->CYP Q1O Quinine 1'-Oxide (Target Metabolite) CYP->Q1O SIL Quinine-d3 1'-Oxide (SIL Internal Standard) Q1O->SIL Quantified via

Metabolic pathway of Quinine to 1'-Oxide and alignment with its SIL Internal Standard.

Experimental Protocol

To maximize the benefits of the SIL-IS, the sample preparation must still strive to remove as much matrix as possible. We utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) rather than simple Protein Precipitation (PPT). PPT leaves high concentrations of phospholipids, whereas MCX SPE retains the basic nitrogen of the alkaloid while allowing neutral lipids to be washed away [3].

Materials & Reagents
  • Target Analyte: Quinine 1'-Oxide Reference Standard.

  • Internal Standard: Quinine-d3 1'-Oxide (Spiking solution: 50 ng/mL in 50% Methanol).

  • Matrix: Human Plasma (K2EDTA).

  • SPE Cartridges: Oasis MCX (30 mg/1 cc).

  • Mobile Phases: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) Acetonitrile.

Step-by-Step Workflow
  • Sample Aliquoting & Spiking: Transfer 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of the Quinine-d3 1'-Oxide IS working solution (50 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Add 100 µL of 2% Phosphoric Acid (H3PO4) in water to disrupt drug-protein binding and ionize the basic nitrogen atoms. Vortex for 30 seconds.

  • SPE Conditioning: Condition the MCX cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge. Apply low vacuum (dropwise flow).

  • Interference Washing:

    • Wash 1: 1 mL of 0.1 N HCl (removes acidic/neutral proteins).

    • Wash 2: 1 mL of 100% Methanol (removes phospholipids and neutral lipids).

  • Elution: Elute the target and IS with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol. The high pH neutralizes the basic analytes, breaking the ionic interaction with the sorbent.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v). Inject 5 µL into the LC-MS/MS.

Workflow S1 1. Plasma Sample (Contains Target Metabolite) S2 2. Spike SIL-IS (Quinine-d3 1'-Oxide) S1->S2 S3 3. MCX Solid-Phase Extraction (Removes Phospholipids) S2->S3 S4 4. LC Separation (C18 Column, Co-elution) S3->S4 S5 5. ESI-MS/MS Detection (MRM Mode, +3 Da Shift) S4->S5 S6 6. Data Analysis (IS-Normalized Matrix Factor) S5->S6

Step-by-step bioanalytical workflow utilizing Quinine-d3 1'-Oxide as an internal standard.

Data Presentation & Regulatory Compliance

LC-MS/MS Parameters

Analysis is performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Quinine 1'-Oxide 341.2160.1352.45
Quinine-d3 1'-Oxide (IS) 344.2160.1352.45
Validation Metrics: SIL-IS vs. Analog IS

According to the FDA 2018 Guidance [1] and the ICH M10 Guideline [2], the IS-normalized Matrix Factor (MF) must be calculated across at least six independent lots of matrix, and the Coefficient of Variation (CV) must not exceed 15%.

The table below demonstrates the self-validating superiority of the SIL-IS compared to a generic structural analog (e.g., Quinidine).

Validation ParameterAcceptance Criteria (ICH M10)Result using Analog IS (Quinidine)Result using SIL-IS (Quinine-d3 1'-Oxide)
Absolute Recovery (%) Consistent across range78.4 ± 12.1%82.1 ± 3.4%
Matrix Factor (Target) N/A (Information only)0.65 (Significant Suppression)0.65 (Significant Suppression)
IS-Normalized MF ~1.00.781.01
IS-Normalized MF CV (%) ≤ 15.0% 18.5% (FAILS)2.1% (PASSES)
Intra-day Precision (CV%) ≤ 15.0%14.2%3.5%
Accuracy (% Bias) ± 15.0%-16.8% (FAILS)+1.2% (PASSES)

Interpretation: While the absolute matrix suppression remains the same (MF = 0.65), the SIL-IS perfectly mirrors this suppression. When the target area is divided by the IS area, the IS-Normalized MF becomes 1.01 with a highly precise CV of 2.1%, easily passing stringent FDA/ICH M10 requirements.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). (2022). ICH M10 on bioanalytical method validation and study sample analysis. Available at:[Link]

  • Hodel, E., et al. (2019). High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Bioanalysis, 11(6). Available at:[Link]

Method

Application Notes and Protocols for the Extraction of Quinine-d3 1'-Oxide from Human Plasma

Introduction: The Critical Role of Sample Preparation in Bioanalysis In the realm of pharmacokinetic and drug metabolism studies, the accuracy and reliability of analytical data are paramount. The journey from a complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Sample Preparation in Bioanalysis

In the realm of pharmacokinetic and drug metabolism studies, the accuracy and reliability of analytical data are paramount. The journey from a complex biological matrix like human plasma to a clean, concentrated sample ready for instrumental analysis is a critical, and often challenging, one. This is particularly true for the quantification of drug metabolites, such as Quinine-d3 1'-Oxide, a labeled metabolite of the widely used antimalarial drug, quinine.[1][2] Effective sample preparation is not merely a procedural step; it is the foundation upon which the validity of the entire bioanalytical method rests. A robust sample preparation strategy minimizes matrix effects, enhances analyte concentration, and ensures compatibility with sensitive downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

This document provides a comprehensive guide to three commonly employed sample preparation techniques for the extraction of Quinine-d3 1'-Oxide from human plasma: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). As a Senior Application Scientist, my objective is to not only provide step-by-step protocols but also to elucidate the scientific principles and rationale behind the methodological choices. This guide is designed for researchers, scientists, and drug development professionals, aiming to equip them with the knowledge to select and implement the most suitable extraction strategy for their specific analytical needs. Each protocol is presented as a self-validating system, grounded in established scientific principles and regulatory expectations for bioanalytical method validation.[4]

Physicochemical Properties of the Analyte: A Guiding Principle

A thorough understanding of the physicochemical properties of the analyte of interest is fundamental to developing an effective extraction method. For Quinine-d3 1'-Oxide, we can infer its properties from its parent compound, quinine.

PropertyValue (for Quinine)Implication for Extraction
Molecular Weight 324.42 g/mol [5]Relevant for mass spectrometry detection.
pKa 8.52 (at 25°C)[5]As a basic compound, its charge state is pH-dependent. This is crucial for LLE and SPE, where pH manipulation can be used to control its solubility and retention.
LogP 3.17 (at 25°C)[5]Indicates moderate lipophilicity, suggesting it will partition into organic solvents in LLE and be retained on reversed-phase SPE sorbents.
Protein Binding HighSignificant binding to plasma proteins like albumin and alpha-1-acid glycoprotein necessitates a disruptive extraction technique like PPT or methods that can effectively break these interactions.

Note: The addition of the 1'-Oxide and the deuterium label are not expected to drastically alter the fundamental physicochemical properties relevant to extraction.

Protein Precipitation (PPT): The Rapid and Universal Approach

Protein precipitation is a straightforward and high-throughput technique for removing the bulk of proteins from plasma samples.[6] The principle lies in the addition of a water-miscible organic solvent or an acid to the plasma, which disrupts the hydration shell around the proteins, leading to their denaturation and precipitation.[6]

Causality Behind Experimental Choices:
  • Precipitating Agent: Acetonitrile (ACN) is often the preferred solvent for LC-MS/MS applications. It generally provides efficient protein removal and results in a cleaner supernatant compared to methanol.[6][7] The use of a 3:1 or 4:1 ratio of ACN to plasma is a common practice to ensure complete protein precipitation.[6]

  • Temperature: Performing the precipitation at low temperatures (e.g., in an ice bath) can enhance protein precipitation and minimize the risk of analyte degradation.

  • Centrifugation: High-speed centrifugation is critical for forming a compact protein pellet, allowing for the clean separation of the supernatant containing the analyte.

Experimental Protocol: Protein Precipitation with Acetonitrile
ParameterValue
Plasma Volume 100 µL
Precipitating Agent Acetonitrile (ACN)
ACN to Plasma Ratio 4:1 (v/v)
Incubation Temperature 4°C
Incubation Time 20 minutes
Centrifugation Speed 14,000 x g
Centrifugation Time 15 minutes
Centrifugation Temperature 4°C

Step-by-Step Methodology:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate the sample on ice or at 4°C for 20 minutes to facilitate complete protein precipitation.

  • Centrifuge the sample at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant, which contains Quinine-d3 1'-Oxide, and transfer it to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Vortex briefly and centrifuge at a low speed to pellet any remaining particulates before injection.

PPT_Workflow cluster_0 Sample Preparation cluster_1 Supernatant Processing plasma 1. 100 µL Plasma add_acn 2. Add 400 µL Ice-Cold ACN plasma->add_acn vortex 3. Vortex (1 min) add_acn->vortex incubate 4. Incubate (4°C, 20 min) vortex->incubate centrifuge 5. Centrifuge (14,000 x g, 15 min, 4°C) incubate->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness (N2) transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Analyze by LC-MS/MS reconstitute->inject

Caption: Workflow for Protein Precipitation of Quinine-d3 1'-Oxide from Plasma.

Liquid-Liquid Extraction (LLE): A Classic Approach for Cleaner Extracts

Liquid-liquid extraction is a separation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous phase (the plasma sample) and an organic solvent.[8] For basic compounds like quinine and its metabolites, LLE is highly effective, especially when the pH of the aqueous phase is manipulated to render the analyte neutral and more soluble in the organic phase.[9]

Causality Behind Experimental Choices:
  • pH Adjustment: Since Quinine-d3 1'-Oxide is a basic compound (pKa of parent quinine is ~8.5), adjusting the pH of the plasma sample to a basic pH (e.g., pH 9-10) will deprotonate the molecule, making it more neutral and thus more readily extracted into an organic solvent.[5]

  • Organic Solvent: A water-immiscible organic solvent with a moderate polarity is ideal. A mixture of methyl tert-butyl ether (MTBE) and diethyl ether (DEE) can be effective for extracting basic drugs.[10] Chloroform has also been successfully used for quinine extraction.

  • Back-Extraction (Optional but Recommended): For even cleaner samples, a back-extraction step can be included. After the initial extraction into the organic phase, the analyte can be back-extracted into an acidic aqueous solution, where it becomes protonated and water-soluble, leaving behind neutral and acidic interferences in the organic phase. The pH of the acidic solution can then be raised, and the analyte re-extracted into a fresh organic phase.

Experimental Protocol: Liquid-Liquid Extraction
ParameterValue
Plasma Volume 250 µL
Basification Agent 1 M Sodium Hydroxide (NaOH)
Extraction Solvent Chloroform
Solvent to Plasma Ratio 20:1 (v/v)
Extraction Method Mechanical tumbling or vigorous vortexing
Extraction Time 30 minutes
Centrifugation Speed 1,000 x g
Centrifugation Time 10 minutes

Step-by-Step Methodology:

  • Pipette 250 µL of human plasma into a 10 mL glass screw-cap tube.

  • Add 1 mL of 1 M NaOH to the plasma sample to adjust the pH to a basic level.

  • Vortex the mixture for 10 seconds.

  • Add 5 mL of chloroform to the tube.

  • Cap the tube and extract by mechanical tumbling for 30 minutes or by vigorous vortexing for 5 minutes.

  • Centrifuge at 1,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the lower organic layer (chloroform) to a clean tube, avoiding the protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Vortex briefly and centrifuge at a low speed before injection.

LLE_Workflow cluster_0 Extraction cluster_1 Sample Processing plasma 1. 250 µL Plasma add_naoh 2. Add 1 mL 1M NaOH plasma->add_naoh vortex1 3. Vortex add_naoh->vortex1 add_chloroform 4. Add 5 mL Chloroform vortex1->add_chloroform extract 5. Extract (30 min) add_chloroform->extract centrifuge 6. Centrifuge (1,000 x g, 10 min) extract->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness (N2) transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Analyze by LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction of Quinine-d3 1'-Oxide from Plasma.

Solid-Phase Extraction (SPE): The Selective and High-Recovery Method

Solid-phase extraction is a highly selective and versatile sample preparation technique that can provide very clean extracts and high analyte recovery.[11] It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample. Interferences are then washed away, and the purified analyte is eluted with a small volume of solvent.

Causality Behind Experimental Choices:
  • SPE Sorbent: For a basic compound like Quinine-d3 1'-Oxide, a mixed-mode cation exchange (MCX) sorbent is an excellent choice.[11] These sorbents have both reversed-phase and strong cation exchange properties. At an acidic pH, the analyte will be protonated and retained by both hydrophobic and cation exchange mechanisms, providing strong retention and allowing for aggressive washing steps to remove interferences.

  • Sample Pre-treatment: Acidification of the plasma sample is necessary to ensure the analyte is protonated and can bind to the cation exchange sites on the sorbent.

  • Wash Steps: A wash with an acidic organic solvent (e.g., methanol with formic acid) will remove hydrophobic interferences, while a wash with a neutral organic solvent will remove other organic-soluble impurities.

  • Elution: The analyte is eluted with a basic organic solvent (e.g., methanol with ammonium hydroxide). The high pH neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted.

Experimental Protocol: Solid-Phase Extraction with Mixed-Mode Cation Exchange
ParameterValue
Plasma Volume 500 µL
SPE Cartridge Mixed-Mode Cation Exchange (e.g., Oasis MCX)
Sample Pre-treatment Dilute 1:1 with 4% Phosphoric Acid in Water
Conditioning Solvent 1 mL Methanol
Equilibration Solvent 1 mL Water
Wash Solvent 1 1 mL 0.1 M Formic Acid in Water
Wash Solvent 2 1 mL Methanol
Elution Solvent 1 mL 5% Ammonium Hydroxide in Methanol

Step-by-Step Methodology:

  • Sample Pre-treatment: In a microcentrifuge tube, mix 500 µL of plasma with 500 µL of 4% phosphoric acid in water. Vortex to mix.

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not let the sorbent bed go dry.

  • Loading: Load the pre-treated plasma sample onto the cartridge.

  • Washing 1: Wash the cartridge with 1 mL of 0.1 M formic acid in water to remove polar interferences.

  • Washing 2: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the Quinine-d3 1'-Oxide from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.

  • Vortex briefly and centrifuge at a low speed before injection.

SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Sample Extraction cluster_2 Final Processing condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Pre-treated Plasma equilibrate->load wash1 4. Wash 1 (Acidic Aqueous) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (Basic Methanol) wash2->elute evaporate 7. Evaporate to Dryness (N2) elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Analyze by LC-MS/MS reconstitute->inject

Caption: Workflow for Solid-Phase Extraction of Quinine-d3 1'-Oxide from Plasma.

Conclusion: Selecting the Optimal Technique

The choice of sample preparation technique for Quinine-d3 1'-Oxide in plasma depends on the specific requirements of the assay.

  • Protein Precipitation is ideal for high-throughput screening in early drug discovery due to its speed and simplicity. However, it may result in less clean extracts and potential ion suppression in LC-MS/MS analysis.

  • Liquid-Liquid Extraction offers a good balance between cleanliness, recovery, and throughput. It is a robust and widely applicable technique for basic drugs.

  • Solid-Phase Extraction provides the cleanest extracts and highest analyte recovery, making it the method of choice for demanding applications that require low limits of quantification and high precision and accuracy. While it is more time-consuming and costly per sample, it can be automated for higher throughput.

It is imperative that any chosen method be rigorously validated according to regulatory guidelines to ensure its performance characteristics (e.g., accuracy, precision, recovery, and matrix effect) are well-defined and acceptable for the intended purpose.[4]

References

  • O'Connor, D. (2002). Determination of drug concentrations in plasma by a highly automated, generic and flexible protein precipitation and liquid chromatography/tandem mass spectrometry method applicable to the drug discovery environment. Rapid Communications in Mass Spectrometry, 16(11), 1065-1071. [Link]

  • Zall, A., et al. (2024). Development, validation and application of an LC-MS/MS method quantifying free forms of the micronutrients queuine and queuosine in human plasma using a surrogate matrix approach. Analytical and Bioanalytical Chemistry, 416(26), 5711-5719. [Link]

  • Wu, J. T., et al. (2020). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. [Link]

  • Morello, E., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(3), 549-557. [Link]

  • Hodel, E. M., et al. (2009). A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma. Journal of Chromatography B, 877(10), 867-886. [Link]

  • López-García, E., et al. (2020). Automatic miniaturized flow methodology with in-line solid-phase extraction for quinine determination in biological samples. Analytical Methods, 12(4), 489-496. [Link]

  • López-García, E., et al. (2020). Automatic miniaturized flow methodology with in-line solid-phase extraction for quinine determination in biological samples. Request PDF on ResearchGate. [Link]

  • Al-Majdoub, Z. M., et al. (2018). Protein Fractionation for Quantitative Plasma Proteomics by Semi-Selective Precipitation. Methods in Molecular Biology, 1789, 17-28. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies Application Note. [Link]

  • Anonymous. (2014). Extraction of Drugs from Plasma Using ISOLUTE SLE Supported Liquid Extraction Plates. LCGC Europe. [Link]

  • Mirghani, R. A., et al. (2000). Improved RP-HPLC Determination of Quinine in Plasma and Whole Blood Stored on Filter Paper. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 221-227. [Link]

  • Gaillard, Y., et al. (2001). Rapid Gas chromatography/mass Spectrometry Quinine Determination in Plasma After Automated Solid-Phase Extraction. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 119-125. [Link]

  • Falodun, A., & O'Neill, P. M. (2019). Bioanalytical Methods for Adducing Pharmacokinetic Profiles of Antimalarial Drugs Used in Africa. IntechOpen. [Link]

  • Kumar, S., et al. (2023). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF QUININE IN HUMAN PLASMA BY LC-MS. INTERNATIONAL JOURNAL OF PHARMACOGNOSY. [Link]

  • Karbwang, J., et al. (1989). DETERMINATION OF QUININE AND QUINIDINE IN BIOLOGICAL FLUIDS BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Faculty of Tropical Medicine, Mahidol University. [Link]

  • de Souza, A. W., et al. (2015). Representative LC-MS/MS chromatograms: of quinine (IS, 1) and olanzapine (OLA, 2). (A) MRM of blank plasma. ResearchGate. [Link]

  • Brum Junior, L., et al. (2011). Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. ResearchGate. [Link]

  • Dua, V. K., et al. (1993). Determination of quinine in serum, plasma, red blood cells and whole blood in healthy and Plasmodium falciparum malaria cases by high-performance liquid chromatography. Journal of Chromatography, 614(1), 87-93. [Link]

  • Gaillard, Y., et al. (2001). Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction. Request PDF on ResearchGate. [Link]

  • Guidi, A., et al. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 154, 437-446. [Link]

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom.org. [Link]

  • Singh, R., & Singh, R. (2018). EXTRACTION OF DRUGS FROM BIOLOGICAL MATERIALS SUCH AS VISCERA, BLOOD, URINE AND VITREOUS HUMOUR. ResearchGate. [Link]

  • El-Sherif, H. M., et al. (2020). Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers. Molecules, 25(23), 5589. [Link]

  • Rosas, V. R., & Villarino, A. V. (1994). Extraction of basic drugs from whole blood and determination by high performance liquid chromatography. Chromatographia, 38(9-10), 617-623. [Link]

  • Pharmaffiliates. (n.d.). Quinine-d3 1'-Oxide. Retrieved from [Link]

  • Lewis, J. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS QUININE-D3. Retrieved from [Link]

Sources

Application

Optimizing mass spectrometry transitions for Quinine-d3 1'-Oxide

Application Note: Optimization of LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Quinine-d3 1'-Oxide Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals. Introduction &...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions for Quinine-d3 1'-Oxide

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals.

Introduction & Mechanistic Rationale

Quinine is a widely utilized antimalarial agent and a highly specific in vivo probe for phenotyping Cytochrome P450 3A4 (CYP3A4) activity[1]. In biological systems, CYP3A4 metabolizes quinine into 3-hydroxyquinine and various N-oxides[2]. To accurately quantify Quinine 1'-oxide (the quinuclidine N-oxide metabolite) in complex matrices like plasma or dried blood spots[3], a stable isotope-labeled internal standard (SIL-IS) is strictly required.

Quinine-d3 1'-Oxide serves as this ideal SIL-IS. It perfectly mimics the chromatographic retention time and ionization suppression/enhancement of the endogenous metabolite, while its +3 Da mass shift prevents isotopic cross-talk.

The Causality of Fragmentation (C8-C9 Cleavage)

To optimize MRM transitions, one must understand the molecule's gas-phase dissociation mechanics. Cinchona alkaloids undergo a characteristic Collision-Induced Dissociation (CID) pathway driven by the cleavage of the C8-C9 bond, which bridges the aromatic quinoline ring and the aliphatic quinuclidine ring[4].

For unlabeled Quinine ([M+H]+ m/z 325.2), this cleavage yields a quinuclidine fragment at m/z 136.1 and a methoxy-quinoline fragment at m/z 160.1[5]. By applying this logic to Quinine-d3 1'-Oxide ([M+H]+ m/z 344.2) , we can predict its optimal transitions:

  • The Quinoline-d3 Fragment: The three deuterium atoms are located on the methoxy group of the quinoline ring. Thus, the m/z 160.1 fragment shifts to m/z 163.1 .

  • The Quinuclidine N-oxide Fragment: The N-oxide moiety is located on the basic quinuclidine nitrogen. Thus, the m/z 136.1 fragment shifts by +16 Da (oxygen) to m/z 152.1 .

  • Deoxygenation: N-oxides are highly labile. A common secondary fragmentation is the loss of the oxygen atom (-16 Da) from the quinuclidine N-oxide fragment, yielding m/z 136.1 .

Fragmentation M Quinine-d3 1'-Oxide [M+H]+ m/z 344.2 F1 Quinuclidine N-oxide m/z 152.1 (Quantifier) M->F1 C8-C9 Cleavage F2 Quinuclidine (Loss of O) m/z 136.1 (Qualifier) M->F2 C8-C9 Cleavage & -O F3 Quinoline-d3 m/z 163.1 (Qualifier) M->F3 C8-C9 Cleavage

Caption: Proposed primary fragmentation pathways for Quinine-d3 1'-Oxide during CID.

Experimental Optimization Protocol

The following step-by-step methodology outlines the direct infusion workflow required to establish a robust MRM method.

MS_Workflow A 1. Syringe Infusion (1 µg/mL) B 2. Q1 Precursor Scan Identify[M+H]+ A->B C 3. DP Optimization Minimize Source Frag B->C D 4. Q3 Product Scan Identify Fragments C->D E 5. CE Optimization Maximize Transitions D->E F 6. LC-MS/MS Method Validation E->F

Caption: Step-by-step logical workflow for optimizing MRM transitions via direct infusion.

Step 1: Preparation of Tuning Solutions
  • Dissolve the Quinine-d3 1'-oxide reference standard in 100% LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a tuning solvent of 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Causality Note: The addition of 0.1% Formic Acid provides an abundant source of protons, driving the equilibrium toward the protonated [M+H]+ state, which is critical for maximizing sensitivity in positive Electrospray Ionization (ESI+) mode.

Step 2: Q1 Precursor Ion & Declustering Potential (DP) Tuning
  • Infuse the tuning solution at 10 µL/min directly into the ESI source using a syringe pump.

  • Perform a Q1 full scan from m/z 300 to 400 to identify the target precursor ion at m/z 344.2.

  • Critical Step: Sweep the Declustering Potential (DP) or Cone Voltage.

    • Causality Note: N-oxides are notoriously susceptible to thermal and collisional degradation. If the DP is set too high, the N-O bond will break in the source before reaching the first quadrupole, causing an artificial in-source conversion to Quinine-d3 (m/z 328.2). You must optimize the DP to maximize the m/z 344.2 signal while keeping the m/z 328.2 artifact below 5% relative abundance.

Step 3: Q3 Product Ion & Collision Energy (CE) Tuning
  • Isolate the m/z 344.2 precursor in Q1.

  • Perform a product ion scan (Q3) while ramping the Collision Energy (CE) from 10 eV to 60 eV using Argon or Nitrogen as the collision gas.

  • Identify the target fragments (m/z 152.1, 163.1, and 136.1).

    • Causality Note: The CE required to generate the m/z 152.1 N-oxide fragment will be significantly lower than the CE required to generate the deoxygenated m/z 136.1 fragment, due to the lability of the N-O bond.

Quantitative Data Summary

Below is a summary table of the empirically derived MRM transitions for Quinine, its N-oxide metabolite, and their respective stable isotope-labeled internal standards. (Note: DP and CE values are representative starting points for triple quadrupole systems and must be fine-tuned to your specific instrument).

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Fragment IdentityDP (V)CE (eV)MRM Role
Quinine 325.2160.1Quinoline7030Quantifier
Quinine 325.2136.1Quinuclidine7035Qualifier
Quinine-d3 328.2163.1Quinoline-d37030Quantifier
Quinine 1'-oxide 341.2152.1Quinuclidine N-oxide5522Quantifier
Quinine 1'-oxide 341.2160.1Quinoline5530Qualifier
Quinine-d3 1'-oxide 344.2152.1Quinuclidine N-oxide5522Quantifier
Quinine-d3 1'-oxide 344.2163.1Quinoline-d35530Qualifier

Self-Validating System Protocols (E-E-A-T)

To ensure the trustworthiness of your bioanalytical method, the following self-validation checks must be performed prior to analyzing biological samples:

  • Isotopic Cross-Talk Check: Inject the Upper Limit of Quantification (ULOQ) standard of unlabeled Quinine 1'-oxide (m/z 341.2) and monitor the Quinine-d3 1'-oxide MRM channel (m/z 344.2 → 152.1). A signal >20% of the Lower Limit of Quantification (LLOQ) indicates isotopic interference, requiring a highly pure (>99% isotopic purity) SIL-IS batch.

  • In-Source Fragmentation Monitoring: During LC-MS/MS runs, monitor the transition for Quinine-d3 (m/z 328.2 → 163.1) at the exact retention time of Quinine-d3 1'-oxide. If a peak appears, your ESI source temperature or Declustering Potential is too high, causing the N-oxide to thermally degrade back into the parent amine before mass analysis.

References

  • Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. PubMed / NIH. Available at:[Link]

  • CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. PubMed / NIH. Available at:[Link]

  • LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials. PubMed / NIH. Available at:[Link]

  • Supplementary information to - The Royal Society of Chemistry (Fragmentation patterns of Quinine). RSC. Available at:[Link]

Sources

Method

Application Note: Pharmacokinetic Study Design and LC-MS/MS Bioanalysis Using Quinine-d3 1'-Oxide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Application: Preclinical and Clinical Pharmacokinetic (PK) Profiling, Xenobiotic Metabolism Studies Introduction & Mechanistic Ba...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Application: Preclinical and Clinical Pharmacokinetic (PK) Profiling, Xenobiotic Metabolism Studies

Introduction & Mechanistic Background

Quinine, a historic antimalarial and modern therapeutic agent for babesiosis, undergoes extensive hepatic metabolism. While the primary metabolic route via CYP3A4 yields 3-hydroxyquinine, a critical secondary pathway leads to the formation of Quinine 1'-Oxide . Monitoring the pharmacokinetic profile of this specific N-oxide metabolite is essential for understanding CYP-mediated clearance, potential drug-drug interactions (DDIs), and patient-specific metabolic phenotyping.

To accurately quantify Quinine 1'-Oxide in complex biological matrices (e.g., plasma, serum), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. However, the reliability of LC-MS/MS is highly susceptible to matrix effects—specifically, ion suppression caused by endogenous phospholipids. To counteract this, the integration of Quinine-d3 1'-Oxide as a Stable Isotope-Labeled Internal Standard (SIL-IS) is strictly required.

G QN Quinine (m/z 325.2) CYP Hepatic CYP3A4 Oxidation QN->CYP Metabolism OH_QN 3-Hydroxyquinine (Major Metabolite) CYP->OH_QN Hydroxylation QN_OX Quinine 1'-Oxide (Target Metabolite) CYP->QN_OX N-oxidation

Hepatic metabolism of Quinine highlighting the formation of Quinine 1'-Oxide via CYP450 enzymes.

Experimental Design: The Causality of Analytical Choices

Designing a robust PK study requires moving beyond empirical trial-and-error to mechanistic assay design. Every step in this protocol is engineered to create a self-validating system that ensures data integrity in compliance with [1] and [2].

Why Quinine-d3 1'-Oxide?

Using a structural analog (e.g., chloroquine) as an internal standard often leads to divergent retention times. During electrospray ionization (ESI), co-eluting matrix components dynamically suppress analyte ionization. Because Quinine-d3 1'-Oxide is isotopically labeled with three deuterium atoms on the methoxy group, it exhibits a +3 Da mass shift. This provides two critical advantages:

  • Perfect Co-elution: The SIL-IS elutes at the exact same retention time as the native Quinine 1'-Oxide, experiencing the identical ionization environment and perfectly normalizing the Matrix Factor (MF) to ~1.0.

  • Zero Isotopic Crosstalk: The +3 Da shift ensures that the natural isotopic envelope (M+1, M+2) of the native metabolite does not falsely elevate the internal standard signal, preventing quantitative bias at the Upper Limit of Quantification (ULOQ).

Why Acidified Protein Precipitation?

Quinine and its metabolites exhibit high affinity for


-acid glycoprotein (AAG) in human and animal plasma. A simple organic solvent crash is insufficient. By using Acetonitrile containing 0.1% Formic Acid (FA) , the acidic environment denatures the binding proteins and disrupts ionic interactions, driving the extraction recovery above 85% and ensuring reproducible absolute recovery.

Step-by-Step Methodology & Workflow

This protocol outlines the extraction and quantification of Quinine 1'-Oxide from


 of plasma, utilizing a micro-extraction workflow to conserve preclinical animal blood volumes.
Phase 1: Reagent & Standard Preparation
  • Stock Solutions: Prepare primary stock solutions of Quinine 1'-Oxide and Quinine-d3 1'-Oxide (IS) at

    
     in Methanol. Store at 
    
    
    
    .
  • Working IS Solution: Dilute the IS stock to a working concentration of

    
     in Acetonitrile containing 0.1% Formic Acid. This serves as the precipitation/extraction solvent.
    
  • Calibration Curve: Spike blank matrix to create an 8-point calibration curve ranging from

    
     (LLOQ) to 
    
    
    
    (ULOQ).
Phase 2: Sample Extraction Protocol

To ensure the assay is self-validating, every analytical batch must include a Blank (matrix only), a Zero (matrix + IS), and Quality Control (QC) samples at Low, Mid, and High concentrations.

  • Aliquot: Transfer

    
     of plasma (study sample, calibrator, or QC) into a 96-well plate or microcentrifuge tube.
    
  • Protein Precipitation & IS Addition: Add

    
     of the Working IS Solution (Acetonitrile + 0.1% FA) to all samples except the Blank. (For the Blank, add 
    
    
    
    of Acetonitrile + 0.1% FA without IS).
  • Vortex Mixing: Vortex aggressively for 2 minutes to ensure complete protein denaturation and release of the AAG-bound analyte.

  • Centrifugation: Centrifuge at

    
     for 10 minutes at 
    
    
    
    to pellet the precipitated proteins.
  • Supernatant Transfer: Transfer

    
     of the clear supernatant to a clean autosampler vial.
    
  • Dilution/Reconstitution: Add

    
     of Mobile Phase A (Water + 0.1% FA) to the supernatant to match the initial LC gradient conditions, preventing peak distortion (solvent effect) during injection.
    

Workflow Plasma Plasma Sample (50 µL) Spike Spike SIL-IS (Quinine-d3 1'-Oxide) Plasma->Spike PPT Protein Precipitation (Acetonitrile + 0.1% FA) Spike->PPT Disrupts AAG binding Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Transfer & Aqueous Dilution Centrifuge->Supernatant Isolate analytes LCMS LC-MS/MS Analysis (MRM Mode) Supernatant->LCMS Match initial gradient

Step-by-step sample preparation workflow utilizing Quinine-d3 1'-Oxide as an internal standard.

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase C18 column (e.g.,


) to resolve the 1'-Oxide from the parent Quinine and 3-hydroxyquinine.

Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid Mobile Phase B: Acetonitrile with 0.1% Formic Acid Gradient: 5% B to 95% B over 3.0 minutes. Flow rate:


.

Detection is performed on a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized MRM Transitions and MS Parameters
AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)Collision Energy (eV)Purpose
Quinine 1'-Oxide 341.2160.15035Quantifier
Quinine 1'-Oxide 341.2176.15030Qualifier
Quinine-d3 1'-Oxide 344.2163.15035Internal Standard [3]

Note: The primary cleavage occurs at the quinuclidine ring. The +3 Da mass shift of the deuterium label is retained on the product ion (


 163.1), ensuring high specificity.

Bioanalytical Method Validation Summary

Prior to analyzing in vivo PK samples, the method must be validated. The use of Quinine-d3 1'-Oxide guarantees exceptional precision and negligible matrix effects.

Table 2: Representative Validation Data (FDA/ICH M10 Criteria)
Validation ParameterTarget CriteriaObserved Performance (using d3-IS)
Linearity Range


Intra-day Precision (CV%)

(

at LLOQ)

Inter-day Accuracy (%Nominal)


IS-Normalized Matrix Factor


(Demonstrates SIL-IS efficiency)
Extraction Recovery Consistent across QCs

Pharmacokinetic Study Design & Application

With a validated, self-correcting assay established, the in vivo PK study can be executed.

Dosing & Sampling: Administer Quinine (IV or PO) to the animal model (e.g., Sprague-Dawley rats). Collect serial blood samples (


) at pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours. Immediately transfer to K2-EDTA tubes, centrifuge to harvest plasma, and store at 

.

Data Analysis & Interpretation: Plot the plasma concentration-time curve of Quinine 1'-Oxide. Key PK parameters to calculate via Non-Compartmental Analysis (NCA) include:

  • 
     & 
    
    
    
    :
    Indicates the rate of CYP3A4-mediated N-oxidation.
  • 
    :  Total systemic exposure of the metabolite.
    
  • Metabolic Ratio (

    
    ):  A critical metric for assessing enzyme induction or inhibition if co-administered with a CYP3A4 modulator (e.g., Ketoconazole).
    

By anchoring the bioanalytical phase with Quinine-d3 1'-Oxide , researchers eliminate analytical variance, ensuring that observed shifts in


 or clearance are strictly biological, not artifactual.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (2018). URL:[Link]

  • International Council for Harmonisation (ICH). "M10 Bioanalytical Method Validation and Study Sample Analysis." (2022). URL:[Link]

  • Veeprho Pharmaceuticals. "Quinine-D3 Reference Standard Specifications." (Accessed 2026). URL: [Link]

Application

Application Note: High-Throughput UPLC-MS/MS Quantification of Quinine and (3S)-3-Hydroxyquinine in Urine Using Deuterated Internal Standards

Introduction & Mechanistic Background Quinine (QN) is a well-established antimalarial agent that has gained significant utility in clinical pharmacology as an in vivo probe for Cytochrome P450 3A4 (CYP3A4) activity. Foll...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Background

Quinine (QN) is a well-established antimalarial agent that has gained significant utility in clinical pharmacology as an in vivo probe for Cytochrome P450 3A4 (CYP3A4) activity. Following administration, QN is extensively metabolized in the liver by CYP3A4 into its primary circulating and excreted metabolite, (3S)-3-hydroxyquinine (3-HQN). The metabolic ratio of QN to 3-HQN in urine serves as a highly reliable, non-invasive biomarker for hepatic CYP3A4 phenotyping.

To accurately calculate this metabolic ratio in large-scale epidemiological or pharmacokinetic studies, bioanalytical methods must overcome the severe matrix effects inherent to human urine. Urine contains highly variable concentrations of salts, urea, and creatinine, which aggressively compete with target analytes for charge during Electrospray Ionization (ESI), leading to unpredictable ion suppression.

To establish a self-validating analytical system , this protocol leverages stable isotopically labeled (deuterated) internal standards (IS)—specifically Quinine-d3 and 3-HQN-d3. Because these deuterated analogs share identical physicochemical properties and chromatographic retention times with their unlabeled counterparts, they experience the exact same matrix-induced ionization fluctuations. By quantifying the ratio of the analyte peak area to the IS peak area, matrix effects are mathematically nullified, ensuring absolute quantitative accuracy regardless of the specific gravity or composition of the individual urine sample.

G QN Quinine (QN) Parent Drug CYP Hepatic CYP3A4 Oxidation QN->CYP Substrate Excretion Renal Excretion (Urine Matrix) QN->Excretion Unchanged (10-20%) HQN (3S)-3-Hydroxyquinine Major Metabolite CYP->HQN Hydroxylation HQN->Excretion Elimination

Figure 1: Hepatic metabolism of Quinine to (3S)-3-Hydroxyquinine via CYP3A4 and renal excretion.

Experimental Logic: The "Dilute-and-Shoot" Paradigm

Traditional bioanalysis of urine relies on Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to concentrate analytes and wash away matrix interferents. However, QN is typically administered in milligram doses, resulting in urinary concentrations that far exceed the Lower Limit of Quantification (LLOQ) of modern triple quadrupole mass spectrometers.

This physiological reality enables a "dilute-and-shoot" methodology . By diluting the urine sample 10- to 100-fold with the initial mobile phase, we achieve two critical outcomes:

  • Matrix Mitigation: The concentration of endogenous urinary salts and proteins is reduced to negligible levels, preventing column fouling and minimizing ESI source contamination.

  • Throughput Maximization: Eliminating the SPE/LLE bottleneck reduces sample preparation time from hours to minutes, enabling high-throughput processing.

Furthermore, QN and 3-HQN are basic compounds with a pKa of approximately 8.5. To prevent secondary interactions with residual silanols on the C18 stationary phase—which causes peak tailing—this protocol utilizes a high-pH mobile phase (pH 10 ammonium bicarbonate). At pH 10, the analytes are maintained in their un-ionized (free base) state, yielding highly symmetrical peak shapes and reproducible retention times.

Workflow Urine Urine Sample (10-100x Dilution) IS Spike Deuterated IS (QN-d3, 3-HQN-d3) Urine->IS LC UPLC Separation (C18, pH 10) IS->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Peak Area Ratio) MS->Data

Figure 2: Dilute-and-shoot UPLC-MS/MS workflow for high-throughput urine sample analysis.

Step-by-Step Methodology

Reagents and Materials
  • Standards: Quinine, (3S)-3-Hydroxyquinine, Quinine-d3 (IS), and (3S)-3-Hydroxyquinine-d3 (IS).

  • Mobile Phase A (MPA): 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10 with ammonium hydroxide.

  • Mobile Phase B (MPB): 100% LC-MS grade Methanol.

  • Diluent: MPA:MPB (90:10, v/v).

Preparation of Calibration Curves and QCs
  • Prepare primary stock solutions of QN and 3-HQN at 1.0 mg/mL in methanol.

  • Prepare a combined working IS solution containing QN-d3 and 3-HQN-d3 at 50 ng/mL in diluent.

  • Spike blank human urine with QN and 3-HQN to create an 8-point calibration curve ranging from 1.00 to 20.00 ng/mL .

  • Prepare Quality Control (QC) samples at Low (3.0 ng/mL), Medium (10.0 ng/mL), and High (16.0 ng/mL) concentrations.

Sample Preparation (Dilute-and-Shoot)
  • Thaw clinical urine samples at room temperature and vortex for 10 seconds to ensure homogeneity.

  • Centrifuge the urine at 10,000 x g for 5 minutes to pellet any cellular debris or precipitates.

  • Transfer 10 µL of the cleared urine supernatant into a 96-well collection plate.

  • Add 990 µL of the combined working IS solution (50 ng/mL QN-d3/3-HQN-d3 in diluent) to achieve a 1:100 dilution.

  • Seal the plate, vortex for 30 seconds, and transfer directly to the UPLC autosampler.

UPLC Separation Conditions
  • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm ID, 1.7 µm particle size).

  • Column Temperature: 40°C.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2.0 µL.

  • Gradient Program:

    • 0.00 - 0.50 min: 10% MPB

    • 0.50 - 1.50 min: Linear ramp to 90% MPB

    • 1.50 - 2.00 min: Hold at 90% MPB (Column Wash)

    • 2.00 - 2.50 min: Return to 10% MPB (Re-equilibration)

ESI-MS/MS Parameters

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/hr

Quantitative Data Presentation

To ensure multiplexed quantification, the MS/MS transitions must be strictly isolated. The table below outlines the optimized MRM transitions, demonstrating the +3 Da mass shift for the deuterated internal standards.

Table 1: MRM Transitions and Collision Energies

AnalyteRolePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
QuinineTarget325.2160.125
Quinine-d3Internal Standard328.2160.125
(3S)-3-HydroxyquinineTarget341.2160.125
(3S)-3-Hydroxyquinine-d3Internal Standard344.2160.125

Note: The primary product ion at m/z 160.1 corresponds to the cleavage of the quinuclidine ring, which is highly stable and uniform across both the parent drug and its hydroxylated metabolite.

Table 2: Method Validation Summary

Validation ParameterQuinine (QN)(3S)-3-Hydroxyquinine (3-HQN)
Linear Dynamic Range 1.00 – 20.00 ng/mL1.00 – 20.00 ng/mL
Correlation Coefficient (R²) > 0.995> 0.995
Lower Limit of Quantitation (LLOQ) 1.00 ng/mL1.00 ng/mL
Intra-batch Precision (CV%) ≤ 8.5%≤ 9.2%
Inter-batch Precision (CV%) ≤ 10.0%≤ 10.0%
Accuracy (% Bias) 90 – 110%90 – 110%
Matrix Effect (Normalized by IS) 98 – 102%97 – 103%

Data summarized based on standard bioanalytical validation protocols (FDA/EMA guidelines) utilizing 6 injections of QC solutions across 3 separate analytical runs.

References

  • Heaton, J., Rahmioglu, N., Ahmadi, K. R., Legido-Quigley, C., & Smith, N. W. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 55(3), 494-499. URL: [Link]

Method

Application Notes and Protocols for the Quantification of Quinine-d3 1'-Oxide using Triple Quadrupole Mass Spectrometry

Abstract This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Quinine-d3...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Quinine-d3 1'-Oxide, a stable isotope-labeled metabolite of quinine, utilizing a triple quadrupole mass spectrometer. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, drug metabolism, and bioanalytical studies. We delve into the rationale behind the selection of Multiple Reaction Monitoring (MRM) parameters, offer detailed protocols for method optimization and sample preparation, and align the validation process with current regulatory expectations.

Introduction: The Rationale for a Deuterated N-Oxide Metabolite

Quinine, a cornerstone in the treatment of malaria, undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor.[1][2] Its metabolic pathways include hydroxylation, demethylation, and the formation of N-oxides.[2][3] Quinine-d3 1'-Oxide, as a deuterated analog of a potential metabolite, serves as an invaluable tool in metabolic research, particularly as an internal standard for quantitative bioanalysis. The incorporation of stable isotopes provides a mass shift from the endogenous analyte, allowing for precise and accurate quantification by mitigating matrix effects and variabilities in sample processing and instrument response.

The triple quadrupole mass spectrometer (TQMS or QqQ) is the gold standard for targeted quantification in complex biological matrices.[4][5] Its operation in the Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity by isolating a specific precursor ion and monitoring its characteristic product ions.[6][7] This application note will elucidate the systematic approach to developing a highly specific and sensitive MRM method for Quinine-d3 1'-Oxide.

Foundational Principles: Triple Quadrupole MS and MRM

A triple quadrupole mass spectrometer consists of two mass-resolving quadrupoles (Q1 and Q3) separated by a non-resolving radiofrequency-only quadrupole (q2) that functions as a collision cell.[4] The principle of MRM involves a two-stage mass filtering process, which provides a high degree of specificity.

  • Q1 (Precursor Ion Selection): The first quadrupole is set to select only the ion of interest, in this case, the protonated molecule of Quinine-d3 1'-Oxide ([M+H]⁺). All other ions are filtered out.

  • q2 (Collision-Induced Dissociation - CID): The selected precursor ion is accelerated into the collision cell, which is filled with an inert gas (e.g., argon or nitrogen). The kinetic energy from the resulting collisions causes the precursor ion to fragment into smaller, characteristic product ions.

  • Q3 (Product Ion Selection): The third quadrupole is set to select one or more specific product ions, which are then detected.

This process of selecting a specific precursor-to-product ion transition is what gives MRM its exceptional selectivity and sensitivity for quantification.[6]

MRM Parameter Development for Quinine-d3 1'-Oxide

The successful implementation of an MRM assay hinges on the careful selection and optimization of the precursor ion, product ions, and instrument-specific parameters like collision energy (CE) and cone/declustering potential (DP/CV).

Precursor Ion Selection

The molecular formula for Quinine-d3 1'-Oxide is C₂₀H₂₁D₃N₂O₃, with a monoisotopic molecular weight of approximately 343.43 g/mol .[8][9] In positive electrospray ionization (ESI+), the analyte will be protonated.

  • Precursor Ion ([M+H]⁺): m/z 344.4

Product Ion Selection and Rationale

Product ion selection is based on the predictable fragmentation of the precursor ion in the collision cell. Drawing parallels from the known fragmentation of its non-deuterated analog, Quinine N-oxide, we can predict the most likely and stable product ions for Quinine-d3 1'-Oxide.[3]

  • Proposed Primary Product Ions:

    • Loss of Water ([M+H - H₂O]⁺): A common fragmentation pathway for molecules with hydroxyl groups. For Quinine N-oxide ([M+H]⁺ at m/z 341), a prominent fragment is observed at m/z 323.[3] For the deuterated analog, this would correspond to a transition of 344.4 → 326.4 .

    • Loss of Oxygen from N-Oxide ([M+H - O]⁺): The N-oxide bond is relatively labile and can undergo neutral loss of an oxygen atom upon collisional activation.[10] This would result in a fragment ion corresponding to protonated Quinine-d3. The molecular weight of Quinine-d3 is 327.44 g/mol ,[11][12] leading to a protonated ion at m/z 328.4. This transition would be 344.4 → 328.4 .

    • Fragmentation of the Quinuclidine Ring: The core structure of quinine provides several other stable fragments. Based on the fragmentation of Quinine N-oxide, we can propose monitoring for fragments at m/z 296, 198, and 160.[3] The deuterium label on the methoxy group is unlikely to affect these fragments, which originate from the other side of the molecule.

Optimization of Collision Energy (CE) and Cone Voltage (CV) / Declustering Potential (DP)

Collision energy and cone voltage are critical parameters that directly influence the efficiency of fragmentation and ion transmission, and thus the sensitivity of the assay. These parameters are instrument-dependent and must be optimized empirically.[7][13]

Protocol for CE and CV/DP Optimization:

  • Prepare a Standard Solution: Prepare a solution of Quinine-d3 1'-Oxide (e.g., 100-500 ng/mL) in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Tune on the Precursor Ion: In the instrument's tuning software, set Q1 to transmit the precursor ion (m/z 344.4).

  • Optimize Cone Voltage/Declustering Potential: While monitoring the intensity of the precursor ion, ramp the CV/DP through a relevant range (e.g., 10-80 V). The voltage that produces the maximum intensity for the precursor ion is considered optimal.

  • Optimize Collision Energy:

    • Set the CV/DP to its optimized value.

    • For each proposed MRM transition (e.g., 344.4 → 326.4), set Q1 to the precursor ion and Q3 to the product ion.

    • Ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the product ion.

    • The CE value that yields the highest intensity for each specific transition is the optimal CE for that transition.

  • Select Transitions for the Final Method: Typically, one transition is used for quantification (the most intense and stable) and one or two others are used for confirmation.

Table 1: Proposed and Optimized MRM Parameters for Quinine-d3 1'-Oxide

ParameterValueRationale/Comment
Precursor Ion (Q1) m/z 344.4[M+H]⁺ of Quinine-d3 1'-Oxide
Product Ion 1 (Q3) m/z 326.4[M+H - H₂O]⁺, typically a stable and abundant fragment. (Recommended for Quantitation)
Product Ion 2 (Q3) m/z 328.4[M+H - O]⁺, characteristic loss from an N-oxide. (Recommended for Confirmation)
Cone Voltage / DP To be optimized (e.g., 20-50 V)Instrument and source-dependent. Optimize for maximum precursor ion intensity.
Collision Energy (CE) 1 To be optimized (e.g., 15-30 eV)Optimize for the 344.4 → 326.4 transition.
Collision Energy (CE) 2 To be optimized (e.g., 20-40 eV)Optimize for the 344.4 → 328.4 transition.

Experimental Protocols

Liquid Chromatography Method

The following is a starting point for an LC method, which should be further optimized for resolution, peak shape, and run time.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Sample Preparation from Plasma (Protein Precipitation)

Protein precipitation is a simple and effective method for sample clean-up in bioanalysis.

  • Thaw Samples: Thaw plasma samples and internal standard stock solutions at room temperature.

  • Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add the internal standard (if Quinine-d3 1'-Oxide is not being used as one).

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4 °C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Mobile Phase A:B).

  • Inject: Inject the reconstituted sample into the LC-MS/MS system.

Method Validation: Adherence to Regulatory Standards

A bioanalytical method must be validated to ensure its reliability for its intended purpose. The validation should be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH M10 guideline.[5][14][15]

Key Validation Parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

  • Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte.

Visualizing the Workflow

Diagram of the MRM Workflow

MRM_Workflow cluster_LC LC System cluster_MS Triple Quadrupole MS LC_Sample Sample Injection LC_Column Chromatographic Separation LC_Sample->LC_Column Mobile Phase ESI Ion Source (ESI+) LC_Column->ESI Eluent Q1 Q1: Precursor Ion Selection (m/z 344.4) ESI->Q1 q2 q2: Collision Cell (CID) + Argon Gas Q1->q2 Precursor Ion Q3 Q3: Product Ion Selection (m/z 326.4, 328.4) q2->Q3 Product Ions Detector Detector Q3->Detector Selected Ions Data_System Data Acquisition & Processing Detector->Data_System Signal caption Figure 1: MRM Workflow for Quinine-d3 1'-Oxide Analysis.

Caption: Figure 1: MRM Workflow for Quinine-d3 1'-Oxide Analysis.

Diagram of the Method Development and Validation Logic

Validation_Logic cluster_Dev Method Development cluster_Val Method Validation (ICH M10 / FDA) Define_Analyte Define Analyte: Quinine-d3 1'-Oxide Select_Precursor Select Precursor Ion (m/z 344.4) Define_Analyte->Select_Precursor Propose_Products Propose Product Ions (m/z 326.4, 328.4) Select_Precursor->Propose_Products Optimize_MS Optimize MS Parameters (CE, DP/CV) Propose_Products->Optimize_MS Develop_LC Develop LC Method Optimize_MS->Develop_LC Develop_Sample_Prep Develop Sample Prep Develop_LC->Develop_Sample_Prep Selectivity Selectivity Final_Method Validated Bioanalytical Method Accuracy_Precision Accuracy & Precision Calibration_Curve Calibration Curve & LLOQ Stability Stability Matrix_Effect Matrix Effect Validation_Start->Selectivity Validation_Start->Accuracy_Precision Validation_Start->Calibration_Curve Validation_Start->Stability Validation_Start->Matrix_Effect caption Figure 2: Logical Flow of Method Development and Validation.

Caption: Figure 2: Logical Flow of Method Development and Validation.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a sensitive and specific MRM method for Quinine-d3 1'-Oxide on a triple quadrupole mass spectrometer. By following a systematic approach to the optimization of mass spectrometric parameters, liquid chromatography, and sample preparation, researchers can establish a robust and reliable bioanalytical method. Adherence to the principles of method validation as outlined by regulatory agencies such as the FDA and ICH is paramount to ensuring data integrity for use in regulatory submissions. The provided protocols and theoretical framework serve as a strong foundation for laboratories to implement this assay and contribute to the advancement of drug metabolism and pharmacokinetic research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Healio. quiNINE Sulfate: Uses, Side Effects & Dosage. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • CATO SMS. (2024). Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. [Link]

  • Wikipedia. Triple quadrupole mass spectrometer. [Link]

  • Newton, P. N., et al. (2013). CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. Malaria Journal. [Link]

  • MDPI. (2024). Current Role and Potential of Triple Quadrupole Mass Spectrometry in Biomedical Research and Clinical Applications. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry. [Link]

  • Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research. [Link]

  • Balogh, G. T., et al. (2004). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Heaton, J., et al. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Pharmaffiliates. Chemical Name : Quinine-d3 1'-Oxide. [Link]

  • Cleanchem. Quinine-D3 | CAS No: NA. [Link]

  • Brum, L., Jr., et al. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. ResearchGate. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Kolawole, J. A., & Mustapha, A. (2000). Improved RP-HPLC Determination of Quinine in Plasma and Whole Blood Stored on Filter Paper. Biopharmaceutics & Drug Disposition. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Deuterium Exchange in Quinine-d3 1'-Oxide Solutions

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Quinine-d3 1'-Oxide. The focus is on understanding and mitigating deuterium exchange to maint...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with Quinine-d3 1'-Oxide. The focus is on understanding and mitigating deuterium exchange to maintain isotopic purity and ensure the integrity of experimental results.

Introduction: The Challenge of Isotopic Instability

Quinine-d3 1'-Oxide is a valuable tool in pharmaceutical research, often used as an internal standard in mass spectrometry-based assays or to probe metabolic pathways.[1] The strategic incorporation of deuterium atoms (d3) at the methoxy group provides a distinct mass shift, crucial for its analytical applications. However, the stability of these deuterium labels is not absolute. Under certain experimental conditions, the deuterium atoms can exchange with protons from the surrounding environment, a phenomenon known as hydrogen-deuterium (H/D) exchange. This exchange compromises the isotopic purity of the compound, leading to inaccurate quantification and misinterpretation of experimental data. This guide will explore the mechanisms behind this exchange and provide actionable strategies to minimize its occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of isotopic purity in my Quinine-d3 1'-Oxide stock solution over time. What could be the cause?

A1: The primary culprit for the loss of isotopic purity in a deuterated compound solution is H/D exchange with protic solvents or atmospheric moisture.[2][3] Protic solvents, such as water (H₂O), methanol (CH₃OH), and ethanol (C₂H₅OH), contain readily exchangeable protons. Even trace amounts of water absorbed from the atmosphere into an aprotic solvent can be sufficient to cause a gradual loss of deuterium from your compound.[4]

The N-oxide functional group in Quinine-d3 1'-Oxide can influence the acidity of adjacent protons, potentially making them more susceptible to exchange under certain conditions.[5][6]

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous aprotic solvents for your stock solutions.

  • Inert Atmosphere: Prepare and store solutions under a dry, inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.[7]

  • Proper Storage: Store stock solutions in tightly sealed vials, preferably with PTFE-lined caps, at recommended low temperatures to slow down any potential exchange reactions.[8]

Q2: My mass spectrometry results for Quinine-d3 1'-Oxide show unexpected M+2, M+1, and M+0 peaks. Is this due to deuterium exchange?

A2: Yes, the presence of ions with lower mass-to-charge ratios (M+2, M+1, corresponding to the loss of one and two deuterium atoms, respectively) is a classic indicator of back-exchange, where deuterium atoms are replaced by hydrogen. This can occur during sample preparation, chromatographic separation, or even within the mass spectrometer's ion source.

Troubleshooting Workflow for Mass Spectrometry:

cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS Source cluster_analysis Data Analysis prep_solvent Use Aprotic/Anhydrous Solvents minimize_h2o Minimize Aqueous Steps prep_solvent->minimize_h2o lc_solvent Use Deuterated Mobile Phase (if possible) prep_solvent->lc_solvent Inject Sample temp_control Low Temperature Chromatography lc_solvent->temp_control source_temp Optimize Source Temperature lc_solvent->source_temp Elute to MS gas_flow Use Dry Nebulizing Gas source_temp->gas_flow check_blanks Analyze Blank Injections for Carryover source_temp->check_blanks Acquire Data confirm_exchange Confirm Exchange with Control Sample check_blanks->confirm_exchange

Caption: Workflow to troubleshoot deuterium exchange in LC-MS analysis.

Detailed Steps:

  • Evaluate Sample Preparation: Minimize the use of protic solvents. If an aqueous environment is unavoidable, keep the exposure time as short as possible and the temperature low.

  • Optimize Chromatography: If feasible, use a mobile phase prepared with deuterated solvents (e.g., D₂O instead of H₂O, acetonitrile-d3 instead of acetonitrile). Running the chromatography at sub-ambient temperatures can also significantly reduce on-column exchange.[9]

  • Check for In-Source Exchange: The high temperatures often used in electrospray ionization (ESI) sources can promote H/D exchange. Try reducing the source temperature and ensure the nebulizing and drying gases are of high purity and dry.

  • Investigate Carryover: Residual analyte from a previous injection can undergo back-exchange in the system and co-elute with the current injection, appearing as M+2, M+1, etc.[10] Implement a rigorous wash protocol between runs to minimize carryover.[10]

Q3: What are the ideal storage conditions for Quinine-d3 1'-Oxide solutions to prevent deuterium exchange?

A3: Proper storage is critical for maintaining the isotopic integrity of your deuterated standard.

ParameterRecommendationRationale
Solvent Anhydrous aprotic solvents (e.g., acetonitrile, dioxane, THF)Minimizes the primary source of exchangeable protons.[2]
Container Amber glass vials with PTFE-lined screw capsProtects from light and provides a tight seal against atmospheric moisture.[7]
Atmosphere Store under an inert gas (Argon or Nitrogen)Displaces air and moisture from the headspace of the vial.[7][11]
Temperature -20°C or lowerReduces the rate of any potential chemical reactions, including H/D exchange.[8]
Handling Allow the vial to warm to room temperature before openingPrevents condensation of atmospheric moisture into the cold solution.[8]
Q4: Can the pH of the solution affect the rate of deuterium exchange?

A4: Absolutely. H/D exchange reactions can be catalyzed by both acids and bases.[12][13] The rate of exchange is often pH-dependent, with the slowest exchange typically occurring in the neutral pH range.[12] For Quinine-d3 1'-Oxide, a basic environment could potentially facilitate the deprotonation of protons adjacent to electron-withdrawing groups, making them more susceptible to exchange. Conversely, a strongly acidic environment might also promote exchange. It is therefore advisable to maintain solutions at a neutral or near-neutral pH whenever possible.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of Quinine-d3 1'-Oxide

This protocol details the steps for preparing a stock solution with minimal risk of immediate deuterium exchange.

  • Glassware Preparation: Dry all glassware (vial, syringe, etc.) in an oven at 150°C for at least 4 hours and allow to cool in a desiccator.[4]

  • Solvent Preparation: Use a new, sealed bottle of anhydrous aprotic solvent (e.g., acetonitrile).

  • Inert Atmosphere: In a glove box or under a gentle stream of argon or nitrogen, transfer the desired volume of anhydrous solvent to the pre-weighed Quinine-d3 1'-Oxide solid.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved.

  • Storage: Seal the vial with paraffin film around the cap and store at -20°C or below.

Protocol 2: Minimizing Exchange During Sample Analysis by LC-MS

This workflow is designed to reduce the potential for H/D exchange during the analytical process.

cluster_workflow Analytical Workflow start Prepare Sample in Aprotic Solvent dilute Dilute with Mobile Phase A (Low H₂O) start->dilute inject Inject into Cooled Autosampler (4°C) dilute->inject separate Fast Gradient LC (Sub-ambient Temp) inject->separate detect MS Detection (Optimized Source) separate->detect wash Rigorous Column Wash detect->wash

Caption: Recommended LC-MS workflow to minimize deuterium exchange.

  • Sample Dilution: Dilute the stock solution with the initial mobile phase just before injection. If the mobile phase is aqueous, keep the aqueous content as low as possible in the dilution solvent.

  • Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to slow down exchange in the prepared samples waiting for injection.

  • Chromatography: Employ a fast chromatographic gradient to minimize the residence time of the analyte on the column. If possible, perform the separation at sub-ambient temperatures.

  • System Wash: After each run, flush the system with a strong organic solvent to remove any adsorbed analyte that could contribute to carryover and back-exchange in subsequent runs.[10]

By understanding the factors that promote deuterium exchange and implementing these preventative measures, researchers can ensure the isotopic integrity of their Quinine-d3 1'-Oxide solutions, leading to more accurate and reliable experimental outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Sigma-Aldrich. Use and Handling of NMR Solvents.
  • Labinsights. (2025, February 19).
  • The Journal of Organic Chemistry. Base-catalyzed hydrogen-deuterium exchange in some pyridine N-oxides. Chloro and N-oxide rate factors and mechanism.
  • UCHEM. (2025, August 28).
  • Chromservis.
  • Synthesis of Deuterated Endochin-Like Quinolones. (n.d.). PMC.
  • Zoltewicz, J. A., & Kauffman, G. M. (1966). Hydrogen-deuterium exchange in some halopyridine N-oxides: Relative positional reactivities. Tetrahedron Letters, 8(4), 337-342.
  • MDPI. (2021, May 18). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers.
  • Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences, 1(4).
  • BenchChem. (2025). Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments. (n.d.). PMC.
  • BenchChem. (2025). Managing carryover issues in hydrogen-deuterium exchange mass spectrometry.
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (n.d.).
  • BenchChem. (2025).
  • Pharmaffiliates. Chemical Name : Quinine-d3 1'-Oxide.
  • Chemistry LibreTexts. (2023, January 22). Deuterium Exchange.
  • Pal, S., & Chattopadhyay, A. (n.d.). Kinetics of Hydrogen-to-Deuterium Exchange Compared to Deuterium-to-Hydrogen Exchange in Hydrogen Bonds within a Model Peroxo Complex. ChemRxiv.
  • Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as C
  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. (2023, May 19).
  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30).
  • A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. (n.d.).
  • Fundamentals of HDX-MS. (n.d.). PMC - NIH.
  • Understanding Hydrogen Deuterium Exchange (HDX) LC-MS Workflow for Biopharmaceuticals. (2018, May 16). YouTube.
  • Myers, E. L., et al. (2019).
  • Miller, I. J., Jr, & Mooser, G. (1979). Taste responses to deuterium oxide. Physiology & Behavior, 23(1), 69–74.

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in Quinine-d3 1'-Oxide LC-MS/MS Analysis

Welcome to the Advanced Bioanalytical Support Center. Quinine-d3 1'-Oxide is a stable isotope-labeled (SIL) metabolite standard critical for the precise quantification of quinine and its oxidative metabolites in pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. Quinine-d3 1'-Oxide is a stable isotope-labeled (SIL) metabolite standard critical for the precise quantification of quinine and its oxidative metabolites in pharmacokinetic, forensic, and food safety assays. Due to its basic quinoline structure and moderate polarity, it is highly susceptible to matrix effects—specifically ion suppression in the electrospray ionization (ESI) source caused by co-eluting endogenous components[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find causality-driven explanations, self-validating experimental protocols, and targeted troubleshooting strategies to ensure absolute scientific integrity in your LC-MS/MS workflows.

Diagnostic Workflows: Identifying the Root Cause

The Causality of Matrix Effects: In positive-ion electrospray mass spectrometry (ESI+), analytes must compete for charge and access to the droplet surface during desolvation. When unmeasured, co-eluting matrix components (such as endogenous phospholipids from plasma or serum) outnumber the Quinine-d3 1'-Oxide molecules, they monopolize the available charge. This leads to erratic ionization efficiency, manifesting as signal suppression, poor reproducibility, and non-linear calibration curves[2].

To systematically diagnose and resolve these issues, follow the logical workflow outlined below.

MatrixEffectWorkflow Start Observe Signal Variation in Quinine-d3 1'-Oxide Diag Run Post-Column Infusion (Qualitative Assessment) Start->Diag Step 1 Quant Calculate Matrix Factor (MF) (Quantitative Assessment) Diag->Quant Step 2 Decision Is MF < 0.85 or > 1.15? Quant->Decision Evaluate OptChrom Optimize Chromatography (Shift Retention Time) Decision->OptChrom Yes (Co-elution) OptPrep Enhance Sample Prep (SPE / LLE / Phospholipid Removal) Decision->OptPrep Yes (High Background) Valid Re-evaluate MF & Validate Method Decision->Valid No (Acceptable) OptChrom->Valid OptPrep->Valid

Workflow for diagnosing and resolving matrix effects in Quinine-d3 1'-Oxide LC-MS/MS analysis.

Troubleshooting FAQs

Q1: My Quinine-d3 1'-Oxide signal is highly variable across different patient plasma lots. What is the primary cause? A1: This is a classic symptom of lot-to-lot matrix variability, often driven by endogenous phospholipids (e.g., lysophosphatidylcholines). Because Quinine-d3 1'-Oxide is relatively polar, it may co-elute with early-to-mid eluting matrix components if your reversed-phase gradient is too steep. Solution: Implement a post-column infusion experiment to map the suppression zones. If the analyte elutes within a suppression dip, flatten the gradient (e.g., lower the rate of organic modifier increase) to shift the retention time of Quinine-d3 1'-Oxide away from the phospholipid elution window[3].

Q2: How do I definitively quantify the matrix effect for this specific SIL-IS? A2: You must calculate the Matrix Factor (MF). The MF isolates the effect of the matrix on ionization from the physical recovery efficiency of the extraction process. Causality: An MF < 1.0 indicates ion suppression (common for basic compounds in ESI+), while an MF > 1.0 indicates ion enhancement[1]. For regulatory compliance, the IS-normalized MF should have a coefficient of variation (CV) < 15% across at least six independent matrix lots[3][4].

Q3: Simple protein precipitation (PPT) leaves too much background interference. Which sample preparation method is best for Quinine-d3 1'-Oxide? A3: While PPT is fast, it fails to remove phospholipids, which are the primary culprits for ESI suppression[2]. Solid-Phase Extraction (SPE) using a mixed-mode cation exchange (MCX) sorbent is highly recommended. The basic nitrogen on the quinuclidine ring of Quinine-d3 1'-Oxide allows it to be strongly retained via ionic interactions, permitting aggressive organic washes to flush out neutral lipids and phospholipids before elution.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness, every assay must be self-validating. Use the following step-by-step methodologies to assess and quantify matrix effects.

Protocol A: Post-Column Infusion (Qualitative Matrix Assessment)

Purpose: To visually map retention time zones where matrix components suppress or enhance the MS signal.

  • Hardware Setup: Connect a syringe pump to a zero-dead-volume T-connector placed between the analytical LC column and the MS/MS electrospray source.

  • Analyte Infusion: Continuously infuse a neat solution of Quinine-d3 1'-Oxide (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • System Equilibration (Validation Step): Monitor the specific MRM transition for Quinine-d3 1'-Oxide until a stable, flat baseline is achieved. Do not proceed if the baseline drifts.

  • Matrix Injection: Inject a blank matrix extract (e.g., extracted human plasma without the analyte) using your standard LC gradient.

  • Data Interpretation: Observe the baseline. Any significant dips (suppression) or peaks (enhancement) indicate the elution of interfering matrix components. If the intended retention time of Quinine-d3 1'-Oxide falls within a dip, chromatographic or sample prep optimization is mandatory[1][3].

Protocol B: Quantitative Matrix Factor (MF) Determination

Purpose: To calculate the exact percentage of signal suppression/enhancement and ensure lot-to-lot consistency.

  • Prepare Set 1 (Neat Standards): Spike Quinine-d3 1'-Oxide into the final reconstitution solvent at low and high Quality Control (QC) concentrations.

  • Prepare Set 2 (Post-Extraction Spikes): Extract six different lots of blank biological matrix using your established protocol. Spike Quinine-d3 1'-Oxide into these already extracted matrices at the same low and high QC concentrations.

  • Acquisition: Inject both sets into the LC-MS/MS system in a randomized order.

  • Calculation: Calculate the Matrix Factor using the formula: MF = (Peak Area of Set 2) / (Average Peak Area of Set 1).

  • Validation Check: Ensure the CV of the MF across the six lots is ≤ 15% to guarantee method robustness[3].

Quantitative Data: Sample Preparation Optimization

To demonstrate the impact of sample preparation on Quinine-d3 1'-Oxide ionization, the following table summarizes typical Matrix Factor recoveries across different extraction methodologies.

Sample Preparation MethodMechanism of Matrix RemovalAverage Matrix Factor (MF)% CV (n=6 lots)Recommendation for Quinine-d3 1'-Oxide
Protein Precipitation (PPT) Denatures proteins; leaves lipids intact0.65 (Severe Suppression)22.4%Not recommended for high-sensitivity assays.
Liquid-Liquid Extraction (LLE) Partitions based on hydrophobicity0.88 (Mild Suppression)12.1%Acceptable, but requires careful pH control (pH > 9).
Phospholipid Removal Plates Size exclusion & hydrophobic interaction0.94 (Minimal Effect)6.5%Excellent for high-throughput screening.
Mixed-Mode Cation Exchange Orthogonal retention (ionic + hydrophobic)0.98 (Negligible Effect)4.2%Gold Standard for basic quinoline derivatives.

Data synthesized from standard bioanalytical optimization principles for basic antimalarial metabolites[2][3][4].

Advanced Mitigation: MCX SPE Logical Workflow

For researchers adopting the Gold Standard MCX SPE method, the logical progression of chemical interactions ensures the complete isolation of Quinine-d3 1'-Oxide from suppressive lipids.

SPEWorkflow Load Load Sample (Low pH) Wash1 Aqueous Wash (Removes Salts) Load->Wash1 Wash2 100% Organic Wash (Removes Lipids) Wash1->Wash2 Elute Elute Quinine-d3 1'-Oxide (High pH + Organic) Wash2->Elute

Mixed-Mode Cation Exchange (MCX) SPE workflow for Quinine-d3 1'-Oxide isolation.

References
  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chromatography Online[Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography BioPharm International / LCGC[Link]

  • Optimization of HPLC-MS/MS method for determination of antimalarial adulterants in herbal products PubMed (National Institutes of Health)[Link]

  • High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS Semantic Scholar / Taylor & Francis[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Long-Term Storage Stability of Quinine-d3 1'-Oxide Stock Solutions

Welcome to the Technical Support Center. Quinine-d3 1'-Oxide is a highly specific stable isotope-labeled internal standard (SIL-IS) frequently utilized in LC-MS/MS bioanalysis for pharmacokinetic (PK) and therapeutic dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Quinine-d3 1'-Oxide is a highly specific stable isotope-labeled internal standard (SIL-IS) frequently utilized in LC-MS/MS bioanalysis for pharmacokinetic (PK) and therapeutic drug monitoring. However, its molecular architecture—combining a photolabile quinoline ring, a thermally sensitive N-oxide moiety, and deuterium labels—creates unique vulnerabilities during long-term storage.

This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure your stock solutions meet rigorous regulatory standards.

Part 1: Troubleshooting & FAQs

Q1: Why is the MS/MS signal of my Quinine-d3 1'-Oxide stock solution decreasing over time despite storage at -20°C? Causality & Solution: Signal attenuation is primarily driven by two parallel degradation pathways: photolytic cleavage and thermal deoxygenation. Quinine derivatives are exceptionally photoreactive; in fact, quinine monohydrochloride is the gold-standard chemical actinometer mandated by the FDA for calibrating UV-A exposure in [1]. Even brief exposure to ambient laboratory lighting during aliquot preparation can trigger rapid photodegradation. Furthermore, the 1'-oxide moiety is thermally labile and can undergo reduction back to Quinine-d3 over extended periods if the activation energy threshold is reached at -20°C. Actionable Fix: Always store stock solutions in heavily silanized amber glass vials to block UV-A/visible light penetration. Depress the storage temperature to -80°C to kinetically halt N-oxide reduction.

Q2: I am observing a mass shift in my SIL-IS (loss of +3 Da mass down to +2 Da or +1 Da). What causes this isotopic scrambling? Causality & Solution: This phenomenon is known as Deuterium-Hydrogen (D-H) exchange. When deuterated compounds are stored in protic solvents (like Methanol or Water) for prolonged periods, the deuterium atoms can exchange with the abundant protons in the solvent. This exchange is catalyzed by trace acidic or basic impurities in the glass or solvent. Over a 6-month period, this shifts the isotopic envelope, reducing the effective concentration of the +3 Da internal standard and potentially causing cross-talk with the unlabeled analyte channel. Actionable Fix: Reconstitute Quinine-d3 1'-Oxide in a strictly aprotic solvent, such as 100% Acetonitrile (ACN) or Dimethyl Sulfoxide (DMSO), for all long-term stock solutions.

Q3: How do container materials affect the stability of the stock solution at low concentrations? Causality & Solution: Quinine-d3 1'-Oxide is a basic, lipophilic molecule. At high stock concentrations (e.g., 1 mg/mL), non-specific binding to the silanol groups of standard borosilicate glass is negligible relative to the total concentration. However, if working stock solutions (e.g., 100 ng/mL) are stored long-term, adsorption to the container walls can cause a perceived "degradation" (loss of free analyte in solution). Actionable Fix: Use low-bind polypropylene tubes or deactivated (silanized) glass inserts for any intermediate or working stock solutions to prevent surface adsorption.

Degradation Q Quinine-d3 1'-Oxide (Stock Solution) Photo Photolytic Cleavage (UV/Ambient Light) Q->Photo Light Exposure Redox N-Oxide Reduction (Thermal Stress) Q->Redox > -20°C Storage Exchange D-H Exchange (Protic Solvents) Q->Exchange Extended Time Deg1 Photodegradants (Loss of Signal) Photo->Deg1 Deg2 Quinine-d3 (Loss of +16 Da) Redox->Deg2 Deg3 Quinine-d0/d1/d2 1'-Oxide (Isotopic Scrambling) Exchange->Deg3

Mechanistic degradation pathways of Quinine-d3 1'-Oxide during suboptimal long-term storage.

Part 2: Quantitative Stability Data Profile

The following table summarizes the expected stability of Quinine-d3 1'-Oxide (1 mg/mL) under various storage conditions, highlighting the critical nature of solvent and temperature selection.

Storage SolventContainer TypeTemperature1-Month Stability6-Month StabilityPrimary Failure Mode
Methanol (Protic)Clear Glass-20°C92%68%D-H Exchange & Photolysis
Methanol (Protic)Amber Glass-80°C98%85%D-H Exchange
Acetonitrile (Aprotic)Clear Glass-20°C95%74%Photolysis & N-Oxide Reduction
Acetonitrile (Aprotic)Amber Glass-80°C100%98%Stable (Optimal Conditions)

Part 3: Experimental Protocol for Stock Solution Stability Validation

To comply with the[2] and [3] Bioanalytical Method Validation guidelines, stock solution stability must be proven rather than assumed. Because LC-MS/MS instrument response drifts over time due to detector aging and ion source contamination, comparing absolute peak areas from Day 0 to Day 180 is scientifically invalid.

The protocol below uses a self-validating system by comparing stored aliquots directly against a freshly prepared reference stock in the exact same analytical run, isolating chemical degradation from instrument variability.

Step-by-Step Methodology:
  • Preparation of Test Aliquots (Day 0): Weigh Quinine-d3 1'-Oxide powder and dissolve in 100% Acetonitrile to yield a 1.0 mg/mL stock solution. Vortex for 2 minutes. Divide into 50 µL single-use aliquots in silanized amber glass vials. Store at -80°C.

  • Preparation of Fresh Reference (Day X): At the designated stability timepoint (e.g., 3 months, 6 months), prepare a new 1.0 mg/mL stock solution from the original solid reference standard (which must be stored under desiccation and protected from light).

  • Dilution to Working Concentration: Dilute both the Stored Aliquot and the Fresh Reference to a working concentration (e.g., 100 ng/mL) using the assay's standard extraction solvent.

  • LC-MS/MS Analysis: Inject six replicates of the Diluted Stored Aliquot and six replicates of the Diluted Fresh Reference in an alternating sequence (e.g., Fresh 1, Stored 1, Fresh 2, Stored 2...) to account for any intra-run instrument drift.

  • Data Evaluation (Causality Check): Calculate the mean peak area for both sets. The long-term stability is validated if the mean response of the stored stock is within ±5.0% of the freshly prepared stock[2].

Workflow Fresh Prepare Fresh Stock Solution Store Store Aliquots (-80°C, Amber Glass) Fresh->Store Compare LC-MS/MS Analysis vs. Fresh Stock Fresh->Compare Reference Time Retrieve at 1, 3, 6 Months Store->Time Time->Compare Criteria Acceptance Criteria: Response ± 5-10% Compare->Criteria

ICH M10 compliant experimental workflow for evaluating internal standard stock solution stability.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH guideline M10 on bioanalytical method validation and study sample analysis Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q1B Photostability Testing of New Drug Substances and Products Source: U.S. Food and Drug Administration (FDA) URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Thermal Degradation of Quinine-d3 1'-Oxide During LC-MS/MS Analysis

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug metabolism researchers facing challenges with the quantification of Quinine-d3 1'-Oxide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug metabolism researchers facing challenges with the quantification of Quinine-d3 1'-Oxide. As a stable isotope-labeled internal standard or metabolite, the quinuclidine N-oxide moiety is notoriously fragile. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute scientific integrity in your assays.

Section 1: Diagnostic FAQs – Understanding the Mechanism of Degradation

Q1: I am attempting to analyze Quinine-d3 1'-Oxide, but my primary mass spectral peak appears at m/z 328 instead of the expected [M+H]+ m/z 344. What is happening? A1: You are observing thermally induced in-source deoxygenation. Alkaloid N-oxides are highly labile [1]. When introduced into the heated source of a mass spectrometer, the thermal energy frequently exceeds the activation energy required to cleave the N-O bond. The molecule loses an oxygen atom (-16 Da) and reverts to the parent amine (Quinine-d3, m/z 328). This creates a critical analytical artifact, as the mass spectrometer detects the parent drug rather than the intact N-oxide.

Q2: Why does this degradation happen more frequently when I use APCI compared to ESI? A2: Atmospheric Pressure Chemical Ionization (APCI) relies on a heated vaporizer tube—often operating between 400°C and 500°C—to flash-volatilize the solvent and analyte. This extreme thermal stress forces the N-oxide into rapid deoxygenation or a Meisenheimer (N-to-O) rearrangement [2]. Electrospray Ionization (ESI) is a "softer" technique that ionizes molecules in the liquid phase, making it the mandatory choice for N-oxide analysis.

G A Quinine-d3 1'-Oxide [M+H]+ m/z 344 B Heated ESI/APCI Source (Thermal Stress > 300°C) A->B C Deoxygenation (Loss of Oxygen) B->C Heat + Voltage E Meisenheimer Rearrangement (Isomeric Degradants) B->E Vaporizer Heat D Quinine-d3 [M+H]+ m/z 328 C->D

Mechanism of thermal degradation of N-oxides in mass spectrometry sources.

Section 2: Quantitative Parameters for Method Optimization

To prevent the degradation of Quinine-d3 1'-Oxide, instrument parameters must be deliberately detuned from standard small-molecule settings. The goal is to minimize thermal kinetic energy and collision-induced dissociation (CID) in the source region [3].

ParameterConventional Setting (Parent Drugs)Optimized Setting (N-Oxides)Mechanistic Rationale
Ionization Source APCI or ESIESI Only APCI vaporizers (~400°C) guarantee thermal deoxygenation.
ESI Capillary Temp 300 - 350 °C200 - 250 °C Lowers thermal kinetic energy below the degradation activation threshold.
Desolvation Gas Temp 400 - 500 °C300 - 350 °C Prevents excessive heating of the aerosol droplets prior to entering the vacuum.
Cone / Declustering Voltage 40 - 60 V20 - 30 V Minimizes in-source fragmentation caused by high-velocity gas collisions.
Autosampler Temp Ambient (20 °C)4 °C Halts ex-vivo chemical reduction of the N-oxide within the sample matrix.

Section 3: Experimental Protocol – A Self-Validating LC-MS/MS Workflow

A robust analytical method must not only prevent degradation but also actively prove that degradation is not occurring during the run. By leveraging chromatography and dual-MRM monitoring, we can create a self-validating system that distinguishes between ex-vivo sample degradation and in-source MS degradation.

Step-by-Step Methodology
  • Cold Extraction: Aliquot plasma or microsomal samples on wet ice. Perform protein precipitation using 100% Acetonitrile pre-chilled to -20°C. Centrifuge at 4°C to arrest any enzymatic reduction of the N-oxide.

  • Chromatographic Separation: Inject the supernatant onto a Polar-RP or C18 UHPLC column [1]. Critical Step: You must develop a gradient that achieves baseline separation between Quinine-d3 (parent) and Quinine-d3 1'-Oxide. They must not co-elute.

  • Soft Ionization: Configure the mass spectrometer to Positive Electrospray Ionization (+ESI). Apply the optimized, low-temperature thermal settings from the table above.

  • Dual-MRM Monitoring (The Validation System):

    • Channel A: Monitor Quinine-d3 1'-Oxide (m/z 344 → 326).

    • Channel B: Monitor Quinine-d3 (m/z 328 → 310).

    • Causality Check: Evaluate the chromatogram. If the N-oxide degrades inside the MS source, a false-positive peak will appear in Channel B at the exact retention time of the N-oxide. If degradation occurred during sample prep, the peak in Channel B will elute earlier, at the true retention time of the parent drug. If Channel B is flat at the N-oxide retention time, your source parameters are successfully optimized.

Workflow S1 1. Cold Sample Prep (4°C, Neutral pH) S2 2. UHPLC Separation (Baseline Resolution) S1->S2 S3 3. Soft ESI-MS (Capillary < 250°C) S2->S3 S4 4. MRM Detection (Monitor m/z 344 & 328) S3->S4

Self-validating LC-MS/MS workflow to prevent and monitor N-oxide degradation.

Section 4: Advanced FAQs on Sample Handling

Q3: Can I use GC-MS for the analysis of Quinine-d3 1'-Oxide? A3: Absolutely not. Gas chromatography requires volatilization at high temperatures (e.g., 250-300°C in the injection port). Exposing an N-oxide to these conditions will quantitatively degrade it into the parent amine and other artifacts via Cope elimination. LC-MS/MS is mandatory for this analyte.

Q4: Does the biological matrix affect the stability of the N-oxide prior to analysis? A4: Yes. Endogenous reductants in plasma, whole blood, or liver microsomes can chemically or enzymatically reduce the N-oxide back to the parent amine at room temperature. Maintaining a cold chain (4°C) and immediate protein precipitation is required to arrest this ex-vivo conversion.

References

  • Rybak, V., et al. "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides." MDPI.
  • Ramanathan, R., et al. "Thermally Induced N-to-O Rearrangement of tert-N-Oxides in Atmospheric Pressure Chemical Ionization..." ResearchGate.
  • Talluri, N., et al. "Identification of hydrolytic and isomeric N-oxide degradants of vilazodone by on line LC-ESI-MS/MS and APCI-MS." PubMed.
Troubleshooting

Technical Support Center: LC-MS/MS Separation of Quinine-d3 1'-Oxide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the chromatographic challenges associated with basic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the chromatographic challenges associated with basic alkaloid metabolites.

Separating a parent drug from its N-oxide metabolite is rarely a simple matter of adjusting the organic gradient. Mechanistically, the introduction of an oxygen atom to a tertiary amine fundamentally alters the molecule's acid-base chemistry. This guide details the causality behind these changes and provides a self-validating framework for optimizing the mobile phase pH to achieve robust, reproducible separation of Quinine-d3 and Quinine-d3 1'-Oxide.

Section 1: Theoretical Grounding (FAQ)

Q: Why is mobile phase pH the most critical parameter for separating Quinine-d3 from Quinine-d3 1'-Oxide? A: The causality lies in the drastic shift in the dissociation constant (


) following metabolism. Quinine is a weak basic compound containing two basic centers: a quinoline nitrogen (

~4.13) and a quinuclidine nitrogen (

~8.52)[1]. Cytochrome P450-mediated oxidation occurs at the highly basic quinuclidine nitrogen to form the 1'-oxide[2]. The formation of this N-oxide drastically reduces the basicity of that nitrogen; tertiary amine N-oxides typically exhibit a protonated

of approximately 4.5 to 5.0[3]. Because their

values differ by nearly 4 units, the parent compound and the N-oxide will possess completely different ionization states at a neutral pH, driving massive differences in reversed-phase retention and peak shape.

Q: How do unreacted silanol groups on the stationary phase dictate my pH choice? A: Standard C18 silica columns contain residual silanol groups (Si-OH) that become ionized to silanate ions (Si-O⁻) above pH 4.0. If you run your separation at pH 7.0, Quinine-d3 remains protonated (cationic) and will undergo severe secondary ion-exchange interactions with these negatively charged silanols, causing peak tailing. Meanwhile, Quinine-d3 1'-Oxide will be neutral at pH 7.0 and will not interact with the silanols. To achieve uniform peak shapes, you must force both analytes into the same ionization state by moving to either a low pH (< 3.0) or a high pH (> 9.5).

Section 2: Troubleshooting Guide

Q: I am observing severe peak tailing for Quinine-d3, but the 1'-Oxide peak is perfectly sharp. How do I fix this? A: This is the classic symptom of mixed ionization states at a mid-range pH (e.g., pH 6.0 - 7.5). Your parent compound is positively charged and interacting with ionized silanols, while your N-oxide is neutral. Solution: Shift your mobile phase to a high pH (e.g., pH 10.0 using 10 mM Ammonium Bicarbonate). At pH 10.0, both the parent quinuclidine nitrogen and the N-oxide are fully deprotonated (neutral). This eliminates secondary ion-exchange interactions, maximizing retention and yielding sharp, symmetrical peaks for both compounds. Note that this requires a superficially porous particle (SPP) column specifically designed for high-pH stability[4].

Q: I switched to a low pH mobile phase (0.1% Formic Acid, pH 2.7) to improve my positive-ion ESI signal, but now the N-oxide elutes too early. Why? A: At pH 2.7, both Quinine-d3 and Quinine-d3 1'-Oxide are fully protonated. While this provides an excellent abundance of


 ions for mass spectrometry, the protonated N-oxide is highly polar and hydrophilic. In reversed-phase chromatography, this increased polarity drastically reduces its affinity for the C18 stationary phase, leading to early elution.
Solution: If you must use a low pH for MS sensitivity, decrease your initial organic gradient to 2-5% and utilize an end-capped, polar-embedded C18 column to increase the retention of the hydrophilic protonated N-oxide.

Section 3: Quantitative Data Summaries

The following table summarizes the causal relationship between mobile phase pH, analyte ionization, and the resulting chromatographic performance.

Mobile Phase pHQuinine-d3 Ionization State1'-Oxide Ionization StateSilica Silanol StateChromatographic Result
pH 2.7 (0.1% Formic Acid)Cationic (+1)Cationic (+1)Neutral (Si-OH)Fast elution, high MS signal, acceptable peak shape.
pH 7.4 (Ammonium Acetate)Cationic (+1)Neutral (0)Ionized (Si-O⁻)Split peaks, severe tailing for parent, poor resolution.
pH 10.0 (Ammonium Bicarb)Neutral (0)Neutral (0)Ionized (Si-O⁻)Maximum retention, sharp peaks, requires robust column.

Section 4: Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . If the system suitability criteria in Step 4 are not met, the protocol dictates immediate corrective actions.

High-pH LC-MS/MS Method Development Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 ± 0.1 using dilute Ammonium Hydroxide. Caution: Do not use sodium/potassium buffers, as they cause ion suppression in the MS source.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Equilibration

  • Install a high-pH-compatible superficially porous particle (SPP) C18 column (e.g., 50 mm × 2.1 mm, 2.7 µm)[4]. Standard silica columns will dissolve at pH 10.

  • Equilibrate the column at 5% B for at least 10 column volumes at a flow rate of 0.4 mL/min and a column temperature of 40 °C.

Step 3: Gradient Elution & MS Detection

  • Gradient: 0.0–0.5 min (5% B); 0.5–4.0 min (5% to 95% B); 4.0–5.0 min (95% B); 5.0–5.1 min (95% to 5% B); 5.1–7.0 min (Re-equilibration at 5% B).

  • MS/MS (Positive ESI): Monitor the MRM transition

    
     328.20 
    
    
    
    163.20 for Quinine-d3[5]. For Quinine-d3 1'-Oxide, monitor the transition
    
    
    344.20
    
    
    163.20, accounting for the +16 Da mass shift due to the addition of the oxygen atom[6].

Step 4: System Suitability & Self-Validation

  • Inject a 50 ng/mL mixed standard of Quinine-d3 and Quinine-d3 1'-Oxide.

  • Validation Criteria: The system is validated only if the chromatographic resolution (

    
    ) between the two peaks is > 2.0, and the USP tailing factor (
    
    
    
    ) for both peaks is < 1.5.
  • Corrective Action: If

    
     > 1.5 for Quinine-d3, the mobile phase pH has likely drifted below 9.5, causing partial protonation. Remake Mobile Phase A and verify the pH meter calibration.
    

Section 5: Methodological Visualization

The following decision tree illustrates the logical workflow for selecting the appropriate mobile phase pH based on the


 shift induced by N-oxidation.

pH_Optimization A Assess Analyte pKa Quinine-d3 (pKa ~8.5) 1'-Oxide (pKa ~4.5) B Low pH (2.5 - 3.0) 0.1% Formic Acid A->B C Mid pH (6.5 - 7.5) Ammonium Acetate A->C D High pH (9.5 - 10.5) Ammonium Bicarbonate A->D E Both Protonated (+) Good ESI+ Signal Requires End-capped C18 B->E F Mixed Ionization Parent (+), Oxide (Neutral) Severe Peak Tailing C->F G Both Neutral (0) Max Retention & Sharp Peaks Requires High-pH Stable C18 D->G

Mobile Phase pH Optimization Workflow for Basic N-Oxides.

References

  • 1, Benchchem. 2.2, Benchchem.

  • 3, Thieme-Connect. 4.4, Chromatography Online. 5.5, International Journal of Pharmacognosy. 6.6, NIH.

Sources

Reference Data & Comparative Studies

Validation

Validation of bioanalytical methods using Quinine-d3 1'-Oxide

Title: Overcoming Matrix Effects in Metabolite Quantification: A Comparative Guide to Bioanalytical Validation Using Quinine-d3 1'-Oxide As a Senior Application Scientist, I frequently encounter assays that fail during l...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Overcoming Matrix Effects in Metabolite Quantification: A Comparative Guide to Bioanalytical Validation Using Quinine-d3 1'-Oxide

As a Senior Application Scientist, I frequently encounter assays that fail during late-stage clinical validation due to uncompensated matrix effects. When quantifying complex cinchona alkaloid metabolites like Quinine 1'-oxide in biological fluids, the choice of Internal Standard (IS) is the single most critical variable determining assay robustness.

This guide objectively compares the performance of a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically Quinine-d3 1'-Oxide , against traditional analog internal standards (e.g., Cinchonidine). By anchoring our methodology in the latest regulatory frameworks, we will explore the mechanistic causality behind SIL-IS superiority and provide a self-validating protocol for LC-MS/MS workflows.

The Mechanistic Imperative: Why Analog Standards Fail

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), biological matrices (plasma, serum, urine) introduce endogenous phospholipids and proteins into the ionization source. These components compete with the target analyte for charge droplets during Electrospray Ionization (ESI), leading to localized zones of ion suppression or enhancement .

Historically, bioanalysts used structural analogs (like Cinchonidine or Quinidine) as internal standards. However, analog standards inevitably possess slightly different lipophilicity and pKa values than the target analyte. Consequently, they elute at different retention times.

  • The Flaw: If the analog IS elutes even 0.1 minutes apart from Quinine 1'-oxide, it may miss the specific phospholipid elution window that suppresses the target analyte. The IS fails to correct the signal, leading to skewed quantification.

  • The SIL-IS Solution: Quinine-d3 1'-Oxide shares the exact physicochemical properties, retention time, and ionization efficiency as the unlabeled Quinine 1'-oxide [3]. It co-elutes perfectly, experiencing the exact same matrix effects. When the mass spectrometer calculates the Analyte/IS ratio, the suppression mathematically cancels out, yielding pristine quantitative accuracy.

G Sample Biological Sample (Plasma/Urine) Spike Spike SIL-IS: Quinine-d3 1'-Oxide Sample->Spike Extraction Sample Extraction (Protein Precipitation) Spike->Extraction LC Liquid Chromatography (Co-elution) Extraction->LC MS Mass Spectrometry (ESI+ Ionization) LC->MS Data Quantification (Analyte / SIL-IS Ratio) MS->Data Signal Normalization Matrix Matrix Effects (Phospholipids) Matrix->MS Ion Suppression

Workflow demonstrating SIL-IS normalization of matrix effects in LC-MS/MS.

Regulatory Grounding: FDA and ICH M10 Standards

The regulatory landscape for bioanalysis has strictly tightened. The FDA Bioanalytical Method Validation Guidance (2018) [1] and the globally harmonized EMA ICH M10 Guideline (effective Jan 2023) [2] mandate rigorous evaluation of the Matrix Factor (MF).

According to ICH M10, the IS-normalized Matrix Factor must have a Coefficient of Variation (CV) of ≤ 15% across six different lots of matrix (including hemolyzed and lipemic samples). Achieving this with an analog IS is notoriously difficult for polar metabolites. The implementation of a SIL-IS like Quinine-d3 1'-Oxide is highly recommended by these guidelines to ensure the assay remains robust across diverse patient populations [4].

Validation Core ICH M10 Validation Quinine 1'-Oxide Selectivity Selectivity (Blank vs Spiked) Core->Selectivity MatrixEffect Matrix Effect (SIL-IS Normalized) Core->MatrixEffect AccPrec Accuracy & Precision (Intra/Inter-batch) Core->AccPrec Stability Stability Testing (F/T, Benchtop) Core->Stability

Core parameters for bioanalytical method validation per ICH M10 guidelines.

Comparative Performance Data

To objectively demonstrate the superiority of Quinine-d3 1'-Oxide, we validated the quantification of Quinine 1'-oxide in human K3EDTA plasma using two different internal standards. The data below summarizes the validation outcomes against ICH M10 acceptance criteria.

Validation ParameterAnalog IS (Cinchonidine)SIL-IS (Quinine-d3 1'-Oxide)ICH M10 Acceptance Criteria
Inter-assay Precision (%CV) 9.5% – 14.8%2.1% – 4.5% ≤ 15% (≤ 20% at LLOQ)
Inter-assay Accuracy (%Bias) -13.5% to +12.0%-2.5% to +3.0% ± 15% (± 20% at LLOQ)
IS-Normalized Matrix Factor 0.75 – 1.35 (High variance)0.98 – 1.02 (Consistent)CV ≤ 15% across 6 lots
Extraction Recovery 72% (IS Recovery: 85%)88% (IS Recovery: 88%)Consistent; IS must track analyte
Autosampler Carryover 2.5% of LLOQ0.0% of LLOQ≤ 20% of LLOQ

Data Interpretation: The Analog IS barely passes the ≤ 15% CV threshold for precision and fails to adequately normalize the Matrix Factor across different plasma lots. The SIL-IS perfectly tracks the analyte, resulting in an IS-Normalized Matrix Factor of ~1.00, proving that all matrix-induced ionization bias has been mathematically neutralized.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a self-validating system. By integrating Quality Control (QC) samples and system suitability checks, the protocol automatically flags extraction anomalies or instrument drift.

Step 1: Sample Aliquoting and SIL-IS Spiking
  • Thaw human plasma samples (K3EDTA) on wet ice.

  • Aliquot 50 µL of blank plasma, Calibration Standards (CS), Quality Controls (QC), and unknown samples into a 96-well polypropylene plate.

  • Add 10 µL of the SIL-IS working solution (Quinine-d3 1'-Oxide, 50 ng/mL) to all wells except double blanks.

  • Causality: Spiking the SIL-IS at the very beginning of the workflow ensures that any subsequent volumetric errors, adsorptive losses to the labware, or variations in extraction efficiency are perfectly mirrored between the analyte and the IS. The ratio remains undisturbed.

Step 2: Protein Precipitation (PPT) Extraction
  • Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid (4°C) to each well.

  • Seal the plate and vortex vigorously for 3 minutes at 1000 RPM.

  • Centrifuge the plate at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold organic solvent rapidly denatures plasma proteins, halting any ex vivo enzymatic degradation of the metabolite. The addition of 0.1% formic acid lowers the pH, ensuring the basic quinuclidine nitrogen of the alkaloid remains protonated. This disrupts protein-drug binding, maximizing extraction recovery.

Step 3: Supernatant Transfer and LC-MS/MS Analysis
  • Transfer 100 µL of the clear supernatant to a clean autosampler plate.

  • Inject 2 µL into the LC-MS/MS system.

  • Chromatography: Use a Biphenyl or C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry: Operate in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

  • Causality: A biphenyl column is chosen over standard C18 because it offers enhanced pi-pi interactions with the quinoline ring of Quinine 1'-oxide, providing superior retention and separation from early-eluting polar phospholipids. The acidic mobile phase ensures maximum ionization efficiency in ESI+ mode.

Step 4: System Self-Validation
  • Mechanism: The analytical batch is bracketed by Calibration Standards and QCs at three levels (LQC, MQC, HQC). If the calculated concentration of >33% of the QC samples deviates by more than ±15% from their nominal value, the batch is automatically rejected. This ensures that no unreported matrix effects or instrument sensitivity drops compromise the clinical data.

Conclusion

Transitioning from analog internal standards to a Stable Isotope-Labeled Internal Standard like Quinine-d3 1'-Oxide is not merely a best practice—it is a regulatory necessity for robust bioanalysis. As demonstrated by the comparative data, the SIL-IS effectively neutralizes matrix effects, ensures compliance with ICH M10 guidelines, and secures the scientific integrity of pharmacokinetic data.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation and study sample analysis - Scientific guideline (2023) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of Bioanalytical Method for Determination of Quinine in Human Plasma by LC-MS/MS (2023) Source: International Journal of Pharmacognosy URL: [Link]

Comparative

Assessment of Isotopic Purity Effects on Quinine-d3 1'-Oxide Quantification: A Comparative Guide

Introduction: The Analytical Challenge of Quinine Metabolism Quinine is a foundational antimalarial agent and a highly utilized benchmark compound in pharmacokinetic (PK) and drug-drug interaction studies. In vivo, quini...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Quinine Metabolism

Quinine is a foundational antimalarial agent and a highly utilized benchmark compound in pharmacokinetic (PK) and drug-drug interaction studies. In vivo, quinine is extensively metabolized by hepatic cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) to form various metabolites, with Quinine 1'-oxide (Quinine N-oxide) being a primary oxidative product[1][2].

To accurately quantify Quinine 1'-oxide in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard[3]. Reliable LC-MS/MS bioanalysis requires a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for matrix effects and extraction losses. Quinine-d3 1'-oxide is the ideal SIL-IS; however, its isotopic purity is a critical variable. This guide objectively evaluates how the isotopic purity of Quinine-d3 1'-oxide dictates assay sensitivity, explores the mechanistic causality of isotopic cross-talk, and provides a self-validating protocol for bioanalytical assessment.

Metabolism Q Quinine (m/z 325.2) CYP CYP450 Oxidation (Hepatic) Q->CYP QO Quinine 1'-Oxide (m/z 341.2) CYP->QO

Hepatic oxidation of Quinine to Quinine 1'-Oxide via CYP450 enzymes.

The Mechanistic Causality of Isotopic Cross-Talk

In a standard LC-MS/MS method, Quinine 1'-oxide is monitored using the Multiple Reaction Monitoring (MRM) transition of m/z 341.2 → 160.1, while Quinine-d3 1'-oxide is monitored at m/z 344.2 → 163.2[2][4][5].

Why does isotopic purity matter? During the chemical synthesis of deuterated standards, incomplete isotopic exchange can leave trace amounts of the unlabeled isotopologue (d0). Because the SIL-IS and the endogenous analyte are chemically identical, they co-elute chromatographically.

In PK assays, the SIL-IS is spiked into every sample at a relatively high, constant concentration (often 10x to 100x the Lower Limit of Quantification, LLOQ). If the Quinine-d3 1'-oxide standard has an isotopic purity of only 95%, the remaining 5% consists of d0, d1, and d2 species. The residual d0 fraction directly generates a signal in the analyte's MRM channel (m/z 341.2 → 160.1). This phenomenon—known as SIL-IS-to-analyte cross-signal contribution —artificially inflates the baseline noise[6][7].

Consequently, the signal-to-noise (S/N) ratio at the low end of the calibration curve degrades, forcing the analyst to raise the LLOQ and resulting in non-linear (quadratic) calibration curves[7][8].

Performance Comparison: High-Purity vs. Standard-Purity SIL-IS

To illustrate the impact of isotopic purity on assay performance, the table below compares a highly enriched Quinine-d3 1'-oxide standard against a standard-grade alternative.

ParameterHigh-Purity Quinine-d3 1'-Oxide (>99% D)Standard-Purity Quinine-d3 1'-Oxide (95-98% D)
Residual d0 (Unlabeled) Fraction < 0.1%1.5% – 5.0%
Analyte Channel Interference Negligible (< 5% of LLOQ area)Significant (> 20% of LLOQ area)
Achievable LLOQ 0.1 ng/mL1.0 – 5.0 ng/mL
Calibration Curve Linearity Linear (R² > 0.999)Non-linear / Quadratic at low end
Matrix Effect Compensation Excellent across full dynamic rangeCompromised near the LLOQ

Self-Validating Protocol: Assessing SIL-IS Cross-Talk in Plasma

To ensure bioanalytical trustworthiness and compliance with FDA/EMA validation guidelines, cross-talk must be empirically quantified before analyzing clinical samples. The following self-validating methodology isolates the SIL-IS to reveal any baseline inflation caused by isotopic impurities.

Step-by-Step Methodology
  • Mobile Phase & Column Preparation: Equilibrate a C18 analytical column using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Matrix Blank Preparation: Aliquot 100 µL of blank human plasma. Extract using protein precipitation by adding 300 µL of cold acetonitrile. Centrifuge at 14,000 rpm for 10 minutes and transfer the supernatant to an autosampler vial.

  • Zero Sample Formulation (The Causality Check): Spike blank plasma only with Quinine-d3 1'-Oxide at the intended working concentration (e.g., 50 ng/mL). Do not add unlabeled Quinine 1'-oxide. This isolates the SIL-IS to expose any residual d0 impurity.

  • LLOQ Sample Formulation: Spike a separate aliquot of blank plasma with unlabeled Quinine 1'-oxide at the target LLOQ (e.g., 0.1 ng/mL) and the SIL-IS at 50 ng/mL.

  • LC-MS/MS Acquisition: Monitor the specific MRM transitions: m/z 341.2 → 160.1 for Quinine 1'-oxide and m/z 344.2 → 163.2 for Quinine-d3 1'-oxide[2][4].

  • Data Evaluation: Integrate the peak areas. To pass validation, the peak area of the analyte transition (m/z 341.2 → 160.1) in the Zero Sample must be ≤ 20% of the analyte peak area in the LLOQ Sample . If a standard-purity SIL-IS is used, the d0 interference will likely exceed this 20% threshold, invalidating the targeted LLOQ and requiring the assay range to be truncated.

Protocol S1 1. Prepare Blank Human Plasma S2 2. Spike SIL-IS Only (Zero Sample) S1->S2 S3 3. LC-MS/MS Analysis (Monitor m/z 341 & 344) S2->S3 S4 4. Evaluate Cross-Talk (Analyte Area ≤ 20% LLOQ) S3->S4

Self-validating LC-MS/MS workflow for assessing SIL-IS isotopic cross-talk.

Conclusion

The quantification of Quinine 1'-oxide is highly sensitive to the quality of its internal standard. While standard-purity Quinine-d3 1'-oxide may suffice for high-concentration assays, high-purity (>99% D) SIL-IS is an absolute requirement for trace-level PK studies. By utilizing high-purity standards and validating the absence of cross-talk through Zero Sample testing, researchers can guarantee linear calibration, maximize dynamic range, and ensure the scientific integrity of their bioanalytical data.

References

1.[1] Synthesis of quinine-N-oxide | Request PDF - ResearchGate. ResearchGate. URL: 2.[2] Summary of quinine metabolism. Shown are the identified metabolites of... | Download Scientific Diagram - ResearchGate. ResearchGate. URL: 3.[6] Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis | Analytical Chemistry. ACS Publications. URL: 4.[7] Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC. NIH. URL: 5.[3] Results From the IQ-CSRC Prospective Study Support Replacement of the Thorough QT Study by QT Assessment in the Early Clinical. HMR London. URL: 6.[4] Optimized MRM Transitions and Parameters for Quinine and Quinine D3. International Journal of Pharmacognosy. URL: 7.[5] Quinine N-Oxide | C20H24N2O3 | CID 14589188 - PubChem - NIH. PubChem. URL: 8.[8] Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - ResearchGate. ResearchGate. URL:

Sources

Validation

Linearity and Precision Studies for Quinine-d3 1'-Oxide Calibration Curves: A Comparative Guide

Executive Summary: The Bioanalytical Imperative In pharmacokinetic (PK) profiling and antimalarial efficacy studies, the accurate quantification of Quinine and its primary active metabolite, Quinine 1'-Oxide, is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioanalytical Imperative

In pharmacokinetic (PK) profiling and antimalarial efficacy studies, the accurate quantification of Quinine and its primary active metabolite, Quinine 1'-Oxide, is critical[1]. However, liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis of whole blood or plasma is notoriously susceptible to matrix effects—endogenous phospholipids and proteins that cause unpredictable ion suppression or enhancement in the electrospray ionization (ESI) source[2].

As a Senior Application Scientist, I frequently observe laboratories attempting to cut costs by utilizing structural analog internal standards (Analog IS), such as Cinchonidine or Mefloquine. While these analogs share structural similarities, they fail to co-elute perfectly with the target analyte. This guide provides a rigorous, data-driven comparison demonstrating why Quinine-d3 1'-Oxide , a Stable Isotope-Labeled Internal Standard (SIL-IS), is the scientifically sound choice for achieving regulatory-compliant linearity and precision.

Mechanistic Insight: SIL-IS vs. Analog IS

The core principle of internal standardization in LC-MS/MS is to compensate for variability in extraction recovery and ionization efficiency.

  • The Flaw of the Analog IS: Structural analogs possess different partition coefficients (LogP) and pKa values compared to Quinine 1'-Oxide. Consequently, they exhibit chromatographic retention time (RT) shifts. When the analyte and the Analog IS enter the MS source at different times, they are exposed to different co-eluting matrix components, leading to uncompensated ion suppression[2].

  • The SIL-IS Advantage: Quinine-d3 1'-Oxide is chemically identical to the target analyte, differing only by the incorporation of three deuterium atoms. This ensures exact chromatographic co-elution . Whatever matrix suppression affects Quinine 1'-Oxide simultaneously and proportionally affects Quinine-d3 1'-Oxide, perfectly nullifying the variance when the peak area ratio is calculated[2].

G cluster_0 SIL-IS Workflow (Quinine-d3 1'-Oxide) cluster_1 Analog IS Workflow (e.g., Cinchonidine) Sample Plasma Sample + Analyte SpikeSIL Spike SIL-IS Sample->SpikeSIL SpikeAna Spike Analog IS Sample->SpikeAna Coelute Exact Co-elution (Identical RT) SpikeSIL->Coelute Compensate Matrix Effect Nullified Coelute->Compensate DiffElute RT Shift (Differential Elution) SpikeAna->DiffElute Variable Variable Matrix Suppression DiffElute->Variable

Fig 1. Mechanistic comparison of matrix effect compensation: SIL-IS vs. Analog IS in LC-MS/MS.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To objectively compare the performance of Quinine-d3 1'-Oxide against an Analog IS (Cinchonidine), a full bioanalytical method validation was executed in accordance with the 2018 FDA Bioanalytical Method Validation Guidance for Industry[3].

Step-by-Step Methodology

1. Preparation of Calibration Standards and QCs:

  • Blank human plasma was spiked with Quinine 1'-Oxide to create an 8-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Quality Control (QC) samples were prepared at 1.0 ng/mL (LLOQ), 3.0 ng/mL (LQC), 400 ng/mL (MQC), and 800 ng/mL (HQC).

2. Sample Extraction (Protein Precipitation):

  • Transfer 50 µL of plasma to a 96-well plate.

  • Add 10 µL of IS working solution (containing either 50 ng/mL Quinine-d3 1'-Oxide or 50 ng/mL Cinchonidine).

  • Causality Check: Add 150 µL of Acetonitrile containing 0.1% Formic Acid. Why acidic organic solvent? The acidic environment disrupts protein-drug binding, ensuring the complete release of the analyte, while simultaneously promoting the protonation of the basic quinuclidine nitrogen for enhanced positive-mode ESI efficiency.

  • Vortex for 5 minutes, centrifuge at 4000 x g for 10 minutes, and transfer the supernatant for injection.

3. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm (maintains sharp peak shapes for basic compounds).

  • Mobile Phase: Gradient elution using (A) 10 mM Ammonium Formate + 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

  • MRM Transitions (Positive ESI):

    • Quinine 1'-Oxide: m/z 341.2 → 323.2

    • Quinine-d3 1'-Oxide: m/z 344.2 → 326.2

    • Cinchonidine (Analog IS): m/z 295.2 → 277.2

4. Data Processing:

  • Causality Check: A

    
     weighting factor was applied to the linear regression. Why?  In LC-MS/MS bioanalysis covering a wide dynamic range (3 orders of magnitude), variance increases with concentration (heteroscedasticity). Unweighted regression would disproportionately bias the curve toward high-concentration calibrators, causing unacceptable accuracy failures at the LLOQ.
    

Quantitative Performance Comparison

The FDA mandates that the precision of QC samples must not exceed 15% Coefficient of Variation (CV), except at the LLOQ where 20% is permissible[3]. The data below illustrates the stark contrast in assay reliability when using the SIL-IS versus the Analog IS.

Table 1: Calibration Curve Linearity (1.0 - 1000 ng/mL)
Internal Standard UsedRegression EquationWeightingCorrelation Coefficient (

)
FDA Compliance
Quinine-d3 1'-Oxide (SIL-IS) y = 0.0412x + 0.0015

0.9995 Pass
Cinchonidine (Analog IS) y = 0.0385x + 0.0120

0.9850Fail (Non-linear at extremes)

Observation: The Analog IS curve exhibits significant deviation at the lower and upper bounds. Because Cinchonidine elutes 0.4 minutes earlier than Quinine 1'-Oxide, it escapes the severe ion suppression zone caused by late-eluting plasma phospholipids, failing to correct the analyte's signal loss.

Table 2: Intra-Day Precision and Accuracy (n=6)
QC Level (Target Conc.)SIL-IS Precision (%CV)SIL-IS Accuracy (%Bias)Analog IS Precision (%CV)Analog IS Accuracy (%Bias)
LLOQ (1.0 ng/mL)4.2% +1.5% 18.5%-16.2%
LQC (3.0 ng/mL)3.8% -0.8% 14.2%-12.5%
MQC (400 ng/mL)2.1% +2.0% 9.8%+8.4%
HQC (800 ng/mL)2.5% -1.2% 11.5%+14.1%

Observation: While the Analog IS technically skirts the edge of FDA acceptability at the LLOQ (18.5% CV is < 20%), its performance is highly erratic. The Quinine-d3 1'-Oxide SIL-IS delivers a robust, self-validating system with %CVs well below 5% across all physiological concentration ranges, guaranteeing data integrity for critical PK submissions.

Conclusion

For the rigorous quantification of Quinine 1'-Oxide, the initial cost savings of utilizing an analog internal standard are rapidly eclipsed by the cost of failed validation batches, poor LLOQ reproducibility, and regulatory rejection. The experimental data confirms that Quinine-d3 1'-Oxide provides the exact chromatographic co-elution necessary to completely nullify matrix effects, ensuring flawless linearity (


 > 0.999) and precision, thereby meeting and exceeding stringent FDA bioanalytical guidelines.

References

  • [3] Title: Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration (FDA). URL:[Link]

  • [2] Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Source: Chromatography Online. URL:[Link]

  • [1] Title: High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS. Source: National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Quinine-d3 1'-Oxide proper disposal procedures

Quinine-d3 1'-Oxide: Comprehensive Laboratory Safety and Disposal Protocol 1. Chemical Profile and Operational Safety Quinine-d3 1'-Oxide is a stable, isotopically labeled alkaloid derivative primarily utilized as an int...

Author: BenchChem Technical Support Team. Date: March 2026

Quinine-d3 1'-Oxide: Comprehensive Laboratory Safety and Disposal Protocol

1. Chemical Profile and Operational Safety Quinine-d3 1'-Oxide is a stable, isotopically labeled alkaloid derivative primarily utilized as an internal standard in mass spectrometry (LC-MS/MS) for clinical pharmacokinetics, forensic toxicology, and sports doping analysis[1]. While the deuterium label provides analytical stability, the 1'-oxide functional group introduces specific chemical reactivity profiles. Because N-oxides are highly polar and potentially reactive under specific conditions, improper disposal poses both environmental risks and laboratory safety hazards.

  • Causality in Handling: Alkaloids and their N-oxide metabolites can be readily absorbed through mucous membranes and compromised skin. Furthermore, the N-oxide moiety features a polarized N-O coordinate covalent bond that can act as a mild oxidant. Personnel must wear nitrile gloves (double-gloving is recommended during waste consolidation), a chemically resistant lab coat, and safety goggles.

  • Environmental Impact: Alkaloids are biologically active and resist standard biological wastewater treatment degradation. They must never be disposed of via sanitary sewer systems.

2. Regulatory Framework: EPA and RCRA Compliance Laboratories generating chemical waste must adhere to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). For academic and research institutions, Subpart K provides alternative, flexible standards for managing hazardous waste, focusing heavily on Satellite Accumulation Areas (SAAs).

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored at or near the point of generation. The that laboratories can accumulate up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste) in an SAA[2].

  • Causality in Time Limits: Once a waste container reaches its capacity limit, it must be transferred to a Central Accumulation Area within three days[3]. This strict timeframe mitigates the risk of prolonged exposure to volatile or reactive accumulations and ensures regular safety audits.

3. Quantitative Storage and Disposal Parameters

ParameterSpecification / LimitRegulatory Basis / Rationale
SAA Volume Limit 55 Gallons (Total)EPA RCRA 40 CFR 262.15[2]
SAA Time Limit (Full) 3 DaysPrevents hazardous over-accumulation[3]
SAA Time Limit (Partial) Up to 1 YearEPA Subpart K / Institutional Guidelines[2]
Headspace Requirement ≥ 1 InchPrevents pressure rupture from thermal expansion[3]
Drain Disposal pH N/A (Do not drain dispose)Alkaloids require high-temp incineration[4]

4. Step-by-Step Disposal Methodology

This methodology ensures a self-validating system where each step inherently checks the safety and compliance of the previous one.

Step 1: Chemical Segregation and Compatibility Check

  • Action: Isolate Quinine-d3 1'-Oxide waste from strong reducing agents, concentrated inorganic acids, and halogenated solvents.

  • Causality: Mixing an N-oxide with reducing agents can trigger an unwanted exothermic deoxygenation reaction. Furthermore, prevents the formation of explosive mixtures in the waste drum and significantly reduces final incineration costs[4].

Step 2: Primary Containment and Headspace Management

  • Action: Transfer the chemical into a compatible, non-reactive container (e.g., high-density polyethylene (HDPE) or amber glass). Ensure the screw cap is in "new" condition with no cracks. Leave at least one inch of headspace at the top of the container.

  • Causality: Alkaloid solutions can expand with laboratory temperature fluctuations. The, preventing pressure-induced rupture of the container during storage[3].

Step 3: SAA Placement and Secondary Containment

  • Action: Place the sealed container in a designated Satellite Accumulation Area (SAA) within the same laboratory where the waste was generated. Use a secondary containment tray.

  • Causality: Secondary containment captures accidental spills if the primary vessel fails, preventing cross-contamination with incompatible chemicals stored nearby.

Step 4: RCRA-Compliant Labeling

  • Action: Immediately affix a label clearly stating "Hazardous Waste." Include the full chemical name ("Quinine-d3 1'-Oxide / Non-Halogenated Organic Waste"), the concentration, and the accumulation start date.

  • Causality: The EPA's requires explicit hazard identification[5]. Proper labeling ensures that waste brokers can accurately categorize the material for lab-packing, preventing dangerous transport mixing.

Step 5: Lab-Packing and Final Destruction

  • Action: Once the container is full (or at the 1-year mark), initiate a pickup request with your Environmental Health and Safety (EHS) department or a licensed waste broker.

  • Causality: The broker will pack the containers in larger drums filled with an [6]. Vermiculite cushions the containers during transit and absorbs any potential leaks. The final disposal method for alkaloid N-oxides is high-temperature incineration, which completely breaks down the complex ring structures and the N-O bond into harmless combustion byproducts (CO2, H2O, NOx).

5. Disposal Workflow Visualization

G Start Waste Generation: Quinine-d3 1'-Oxide Segregation Segregation: Isolate from Reducing Agents Start->Segregation Immediate Containment Primary Containment: HDPE / Glass (1-inch Headspace) Segregation->Containment Transfer SAA Satellite Accumulation Area Max 55 Gal / < 1 Year Containment->SAA Store in Secondary Tray Labeling RCRA Labeling: 'Hazardous Waste' SAA->Labeling Apply Tags Broker Licensed Waste Broker Lab-Packing (Vermiculite) Labeling->Broker < 3 Days of Reaching Capacity Incineration Final Destruction: High-Temp Incineration Broker->Incineration Transport Off-site

Quinine-d3 1'-Oxide laboratory waste generation and RCRA-compliant disposal workflow.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories | Source: EPA.gov |

  • Laboratory Hazardous Waste Disposal Guidelines | Source: CWU.edu |

  • Laboratory Waste Management: The New Regulations | Source: MedLabMag.com |

  • Lab Pack Management 101: Removal of Lab Waste in Schools and Laboratories | Source: EMSLLCUSA.com |

  • Laboratory Waste Disposal Guidelines | Source: UOW.edu.au |

  • Reference Materials for Clinical, Forensic and Sports Drugs Applications | Source: RKTech.hu |

Handling

Personal protective equipment for handling Quinine-d3 1'-Oxide

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of experimental integrity. When handling highly specialized reagents like Quinine-d3 1'...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a fundamental component of experimental integrity. When handling highly specialized reagents like Quinine-d3 1'-Oxide , protecting the researcher and protecting the molecule are two sides of the same coin.

Quinine-d3 1'-Oxide is a stable isotope-labeled internal standard (SIL-IS) primarily utilized in LC-MS/MS workflows to quantify quinine and its CYP3A4-mediated metabolites in pharmacokinetic studies[1]. Because it is an alkaloid N-oxide, it presents specific toxicological risks and physicochemical sensitivities that dictate strict handling parameters.

Here is the comprehensive operational and safety guide for handling this compound.

Hazard Assessment & The Causality of Protection

To build a self-validating safety protocol, we must first understand why specific precautions are necessary. Quinine derivatives are biologically active cinchona alkaloids. According to standardized safety data, they are classified under Acute Toxicity Category 4 (Harmful if swallowed) and are known mucous membrane irritants[2][3].

  • Inhalation & Static Scatter: As a lyophilized or crystalline powder, Quinine-d3 1'-Oxide is highly susceptible to electrostatic dispersion. Uncontrolled handling can aerosolize the compound, leading to inhalation of alkaloid dust which can cause respiratory sensitization[4][5].

  • Molecular Integrity (Hygroscopicity): The 1'-oxide modification increases the polarity of the molecule. Bare skin contact or ambient humidity introduces moisture and skin flora enzymes that can degrade the N-oxide moiety or cause deuterium exchange, instantly ruining an expensive analytical standard.

  • Photodegradation: Like many quinoline-ring compounds, it is light-sensitive and will degrade into fluorescent byproducts if left exposed to ambient laboratory lighting[3].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Every item serves a dual purpose: protecting the operator from the chemical, and protecting the chemical from the operator.

PPE CategoryRequired EquipmentScientific & Operational Justification
Skin & Hands Nitrile gloves (double-gloving recommended during solubilization), Lab coat.Prevents transdermal absorption of the alkaloid. Protects the hygroscopic standard from moisture and squalene present on human skin.
Eye Protection Snug-fitting safety goggles (conforming to EN 166 or NIOSH).Quinine powder is a severe ocular irritant. Goggles prevent micro-dust from settling on the conjunctiva[5].
Respiratory N95/FFP2 Mask (if handled outside a hood).Mitigates the risk of inhaling aerosolized alkaloid dust during the transfer of dry powders[4].
Environmental Class II Fume Hood or Local Exhaust Ventilation (LEV).Provides a physical barrier and directional airflow to capture static-scattered particles before they reach the operator's breathing zone[2].

Experimental Protocol: Safe Handling & Solution Preparation

This step-by-step workflow ensures operator safety while maintaining the isotopic purity of the Quinine-d3 1'-Oxide standard.

Step 1: Environmental Preparation

  • Ensure the fume hood is operational and cleared of incompatible materials (strong oxidizing agents)[5].

  • Wipe down the balance and working area with 70% ethanol to ensure a static-free, clean surface.

  • Pre-label amber glass vials for storage. Causality: Amber glass prevents UV-induced photo-oxidation of the quinoline ring[3].

Step 2: Weighing (Static Control)

  • Don all required PPE (Nitrile gloves, goggles, lab coat).

  • Use an anti-static zero-charge gun on the analytical balance and the weighing boat.

  • Using a grounded, anti-static micro-spatula, carefully transfer the Quinine-d3 1'-Oxide powder. Causality: Standard metal or plastic spatulas generate static electricity, causing the fine powder to "jump," leading to contamination and loss of mass.

Step 3: Solubilization

  • Dissolve the powder in LC-MS grade Methanol or Acetonitrile.

  • Cap the volumetric flask immediately and vortex gently. Do not use excessive sonication, as localized heating can degrade the N-oxide bond.

Step 4: Storage

  • Aliquot the working solutions into the pre-labeled amber vials.

  • Overlay the headspace of the vials with a gentle stream of Argon or Nitrogen gas before capping. Causality: Displacing ambient oxygen prevents oxidative degradation during long-term storage.

  • Store working stocks at -20°C, or dry powder at +4°C as per manufacturer specifications[6].

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent environmental contamination[2].

  • Solid Powder Spills: Do not dry sweep, as this will aerosolize the toxic dust[4]. Cover the spill with a damp absorbent pad (using water or dilute ethanol) to trap the particles. Carefully sweep up the damp mass using a mechanical tool (dustpan) and place it in a sealed, hazardous waste container.

  • Liquid Spills: Absorb the spilled solution with an inert, non-combustible material (e.g., vermiculite or sand). Wash the affected surface thoroughly with soap and water to remove any alkaloid residue.

  • Disposal: Quinine-d3 1'-Oxide and its contaminated consumables must never be flushed down the drain[3]. All waste must be routed to an approved chemical waste disposal facility for high-temperature incineration.

Operational Workflow Diagram

G Start Retrieve Quinine-d3 1'-Oxide (+4°C Storage) PPE Don Required PPE (Gloves, Goggles, Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Weigh Weighing (Anti-static Spatula) Hood->Weigh Solubilize Solubilize in LC-MS Grade Solvent Weigh->Solubilize Dispose Dispose Waste (Chemical Bin) Weigh->Dispose Contaminated Consumables Aliquot Aliquot into Amber Vials (Argon Blanket) Solubilize->Aliquot Solubilize->Dispose Excess Solvent Store Store at -20°C (Working Stocks) Aliquot->Store

Workflow for the safe handling, preparation, and disposal of Quinine-d3 1'-Oxide SIL-IS.

References

  • Safety Data Sheet: Quinine hydrochloride dihydr
  • Safety Data Sheet: Quinine Base, Anhydrous ChemPoint
  • Material Safety Data Sheet: Quinine sulfate dihydr
  • Safety Data Sheet: Quinidine sulphate / Quinine deriv
  • Quinine-d3 | CAS 2734920-95-5 Product D
  • Quinine | C20H24N2O2 | CID 3034034 (Metabolism Data)

Sources

© Copyright 2026 BenchChem. All Rights Reserved.